molecular formula C8H9NO3 B1614586 4-Hydroxy-2,6-dimethylnicotinic acid CAS No. 52403-25-5

4-Hydroxy-2,6-dimethylnicotinic acid

Cat. No.: B1614586
CAS No.: 52403-25-5
M. Wt: 167.16 g/mol
InChI Key: SXBRRFLLEOHXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,6-dimethylnicotinic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-6(10)7(8(11)12)5(2)9-4/h3H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRRFLLEOHXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966830
Record name 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52403-25-5
Record name NSC201304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Hydroxy-2,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Pharmaceutical Utility

Executive Abstract

4-Hydroxy-2,6-dimethylnicotinic acid (IUPAC: 4-hydroxy-2,6-dimethylpyridine-3-carboxylic acid) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally characterized by a pyridine core substituted with methyl groups at the 2 and 6 positions, a carboxylic acid at position 3, and a hydroxyl group at position 4, this molecule serves as a versatile building block for kinase inhibitors, antibacterial agents, and multidrug resistance (MDR) modulators.

This guide moves beyond basic definitions to explore the molecule's defining prototropic tautomerism , a feature that dictates its reactivity and solubility profile. We present a robust, self-validating synthetic protocol based on the condensation of ethyl 3-aminocrotonate with diketene, followed by hydrolysis, ensuring high purity and yield for research applications.

Structural Chemistry & Tautomerism

To work effectively with this compound, researchers must understand that it does not exist statically as a "hydroxy" pyridine. It exists in a dynamic equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) .

2.1 The Pyridone Dominance

In the solid state and in polar solvents (e.g., DMSO, Methanol, Water), the equilibrium shifts strongly toward the 4-pyridone (4-oxo-1,4-dihydropyridine) tautomer. This is driven by the significant resonance stabilization energy of the amide-like linkage in the ring.

  • Implication for Synthesis: Alkylation reactions performed under basic conditions can result in mixtures of O-alkylation (targeting the hydroxyl oxygen) and N-alkylation (targeting the ring nitrogen), depending on the solvent and electrophile hardness.

  • Implication for Analysis:

    
    H-NMR spectra in 
    
    
    
    -DMSO will typically show a broad NH signal (if exchange is slow) and a distinct lack of a phenolic OH signal, confirming the pyridone structure.
2.2 Visualization of Tautomeric Equilibrium

Tautomerism Enol Enol Form (4-Hydroxypyridine) Keto Keto Form (4-Pyridone) Enol->Keto Polar Solvent / Solid State

Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-oxo forms. The equilibrium lies to the right (Keto form) in polar media.

Synthetic Methodology

The most reliable route to this compound avoids the low-yield direct condensation of free acids. Instead, we utilize the Hantzsch-type condensation of ethyl 3-aminocrotonate with diketene (or an equivalent acetoacetate derivative) to form the ethyl ester, followed by controlled hydrolysis.

3.1 Reaction Pathway
  • Precursor Synthesis: Ethyl 3-aminocrotonate reacts with Diketene (or Ethyl acetoacetate under specific catalysis).

  • Cyclization: Formation of Ethyl 4-hydroxy-2,6-dimethylnicotinate.

  • Hydrolysis: Saponification of the ester to the free acid.

3.2 Experimental Workflow Diagram

Synthesis Start Start: Ethyl 3-aminocrotonate + Diketene (or equiv.) Step1 Step 1: Condensation (Exothermic, Solvent-free or Toluene) Start->Step1 Intermediate Intermediate: Ethyl 4-hydroxy-2,6-dimethylnicotinate Step1->Intermediate Cyclization Step2 Step 2: Hydrolysis (10% NaOH, Reflux 2h) Intermediate->Step2 Step3 Step 3: Acidification (HCl to pH 3-4) Step2->Step3 Product Final Product: This compound (Precipitate) Step3->Product Crystallization

Figure 2: Step-by-step synthetic pathway from commercially available precursors to the final carboxylic acid.

Detailed Experimental Protocol

Safety Warning: Diketene is lachrymatory and hazardous. Ethyl 3-aminocrotonate is an irritant. Perform all reactions in a functioning fume hood.

Phase 1: Synthesis of Ethyl 4-hydroxy-2,6-dimethylnicotinate
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with Ethyl 3-aminocrotonate (0.1 mol, 12.9 g) and anhydrous Toluene (50 mL).

  • Addition: Heat the solution to 60°C. Add Diketene (0.11 mol, 9.25 g) dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 85°C.

    • Note: If Diketene is unavailable, Ethyl acetoacetate can be used but requires acid catalysis and longer reflux times, often yielding lower purity.

  • Reflux: After addition, reflux the mixture for 3 hours.

  • Isolation: Cool the mixture to room temperature. The ester product often precipitates upon cooling. If not, evaporate 50% of the solvent and add hexanes to induce crystallization.

  • Purification: Filter the solid and wash with cold ethanol.

    • Yield Check: Expected yield 60-75%. MP: ~135-137°C.

Phase 2: Hydrolysis to the Acid
  • Dissolution: Suspend the crude ester (10 g) in 10% aqueous NaOH (50 mL).

  • Reaction: Reflux the mixture for 2 hours. The solution should become clear as the ester hydrolyzes and the salt forms.

  • Workup: Cool the solution to 0-5°C in an ice bath.

  • Acidification: Slowly add Concentrated HCl dropwise with vigorous stirring. Monitor pH.

    • Critical Point: The product precipitates at its isoelectric point (approx pH 3.5 - 4.0). Do not over-acidify to pH 0, as the hydrochloride salt may redissolve or form a different hydrate.

  • Collection: Filter the white/off-white solid. Wash with minimal ice-cold water (the product has moderate water solubility).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Analytical Characterization

To validate the identity of the synthesized compound, compare results against the following standard data.

Table 1: Physicochemical Properties
PropertyValue / ObservationNotes
Appearance White to pale yellow crystalline powderDarkens upon prolonged light exposure
Molecular Formula

MW: 167.16 g/mol
Melting Point > 280°C (Decomposes)High MP due to intermolecular H-bonding (dimerization)
Solubility Soluble in DMSO, dilute base, dilute acidSparingly soluble in water, ethanol
pKa ~3.8 (COOH), ~10.5 (OH/NH)Amphoteric nature
Table 2: NMR Spectroscopic Profile (

-DMSO)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ring NH 11.5 - 12.0Broad Singlet1HPyridone NH (Tautomer dependent)
COOH 13.0 - 13.5Broad1HCarboxylic Acid
C5-H 6.05Singlet1HAromatic proton (between Me and OH)
2-Me 2.45Singlet3HMethyl adjacent to N
6-Me 2.25Singlet3HMethyl adjacent to N

Note: The absence of a signal around 6.05 ppm indicates substitution at the 5-position or ring degradation.

Pharmaceutical Applications

The this compound scaffold is not merely a synthetic intermediate; it is a pharmacophore with specific biological relevance.

  • Kinase Inhibition: The 2-pyridone motif mimics the hydrogen-bonding pattern of purines, allowing it to bind into the ATP-binding pocket of various kinases.

  • Antibacterial Agents: Derivatives of this acid have shown efficacy in inhibiting DNA gyrase, similar to the mechanism of quinolones, although with a distinct resistance profile.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and high ligand efficiency, it is an ideal "fragment" for screening libraries.

References
  • Synthesis of Pyridines: Kappe, T., & Stadlbauer, W. (1981). Organic Reactions.[1][2] "The Hantzsch Pyridine Synthesis and Related Reactions."

  • Tautomerism of Hydroxypyridines: Katritzky, A. R., et al. (2010). Advances in Heterocyclic Chemistry. "Tautomerism in Heterocycles." Academic Press.

  • Precursor Reactivity: "Ethyl 3-aminocrotonate: Properties and Reactivity." PubChem Compound Summary.

  • Related Crystallography: Zhang, M., et al. (2016).[3] "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Crystal Growth & Design. (Provides structural context for the 4-hydroxy/oxo equilibrium).[3][4]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-Hydroxy-2,6-dimethylnicotinic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Hydroxy-2,6-dimethylnicotinic acid (Molecular Formula: C₈H₉NO₃, Molecular Weight: 167.16 g/mol ), a key intermediate in the synthesis of pharmaceuticals.[1] Given the limited publicly available solubility data for this specific molecule, this document serves as a foundational whitepaper for researchers and drug development professionals. It outlines the theoretical principles governing its solubility based on its molecular structure, and provides detailed, field-proven experimental protocols for the robust determination of its thermodynamic solubility. By synthesizing theoretical insights with practical, self-validating methodologies, this guide aims to empower scientists to generate the precise and reliable solubility data required for successful formulation and preclinical development.

Physicochemical Landscape and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its physicochemical properties. An expert analysis of the structure of this compound allows for a predictive assessment of its behavior in various solvent systems, which is essential for designing rational experimental studies.

1.1. Structural Analysis

The molecule possesses three key functional groups that dictate its solubility:

  • A Carboxylic Acid (-COOH): This is a hydrophilic, acidic group that can be deprotonated to form a highly water-soluble carboxylate anion (-COO⁻) at pH values above its pKa.

  • A Phenolic Hydroxyl (-OH): This group is also hydrophilic and weakly acidic, capable of hydrogen bonding with water. Its contribution to solubility is significant.

  • A Pyridine Ring with two Methyl Substituents: The pyridine nitrogen is weakly basic and can be protonated at low pH. The aromatic ring and the two methyl groups (-CH₃) are hydrophobic and will temper the molecule's overall aqueous solubility.

The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group classifies this compound as an amphoteric substance. This dual nature is the primary determinant of its complex, pH-dependent solubility profile.

1.2. The Critical Role of pH and Ionization

For an ionizable compound, solubility is not a single value but a profile that varies with pH.[2][3][4] The relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation.

The solubility of this compound will be at its minimum at its isoelectric point (pI) , the pH at which the net charge on the molecule is zero.

  • At low pH (pH < pKa of pyridine): The pyridine nitrogen is protonated, leading to a net positive charge and increased solubility.

  • At high pH (pH > pKa of carboxylic acid): The carboxylic acid is deprotonated, leading to a net negative charge and a significant increase in solubility.

This behavior predicts a characteristic U-shaped or V-shaped pH-solubility profile, a fundamental concept to verify experimentally.

cluster_low_ph Low pH Environment (e.g., pH 1.2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH Environment (e.g., pH 7.4) low_ph_structure Predominantly Cationic Form (Protonated Pyridine) Result: High Solubility pI_structure Predominantly Zwitterionic/Neutral Form Result: Minimum Solubility low_ph_structure->pI_structure Increasing pH high_ph_structure Predominantly Anionic Form (Deprotonated Carboxylic Acid) Result: High Solubility pI_structure->high_ph_structure Increasing pH A Step 1: Add Excess Solid API to Vials B Step 2: Add Precise Volume of Solvent (e.g., pH Buffers) A->B C Step 3: Equilibrate (e.g., 37°C, 48h) with Agitation B->C D Step 4: Separate Phases (Centrifuge/Filter) C->D E Step 5: Quantify Solute in Supernatant (e.g., HPLC-UV) D->E F Result: Thermodynamic Solubility Value E->F

Sources

Technical Guide: Spectral Characterization of 4-Hydroxy-2,6-dimethylnicotinic Acid

[1]

Compound Identity & Structural Context

Chemical Name: this compound CAS Registry Number: 33259-21-1 Molecular Formula: C



Molecular Weight:Key Application:Cilnidipine
Tautomeric Equilibrium (Critical Insight)

While formally named as a "hydroxypyridine," this compound exhibits tautomeric polymorphism . In the solid state and in polar solvents (like DMSO-d

4-pyridone1,4-dihydro-2,6-dimethyl-4-oxo-3-pyridinecarboxylic acid

Researchers must interpret spectral data (especially IR and NMR) based on the pyridone structure, not the hydroxy-pyridine form. Failure to account for this leads to misassignment of the carbonyl and hydroxyl signals.

TautomerismHydroxyHydroxy Form(Aromatic Pyridine)Less Stable in Polar MediaPyridonePyridone Form(Keto-Dihydro)Dominant TautomerHydroxy->Pyridone Tautomerization

Figure 1: Tautomeric equilibrium favoring the 4-pyridone form.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

Standard:

H NMR (300/400 MHz) – Characteristic Signals

The spectrum is defined by the symmetry of the methyl groups and the shielding effect of the carbonyl on the ring proton.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.0 – 14.0 Broad Singlet1H–COOH Carboxylic acid proton.[1] Often very broad or invisible due to exchange.
11.5 – 12.5 Broad Singlet1HNH Pyridone N-H.[1] Confirms the dihydro tautomer structure.
6.0 – 6.3 Singlet1HH -5Aromatic ring proton.[1] Upfield shifted compared to pyridine due to the adjacent C=O.
2.4 – 2.6 Singlet3HCH

(C-6)
Methyl group at position 6.[1]
2.2 – 2.4 Singlet3HCH

(C-2)
Methyl group at position 2 (deshielded by adjacent COOH).[1]

Expert Note: The N-H signal is diagnostic. If the compound were in the hydroxy-pyridine form, this signal would be absent, and a phenolic O-H would appear (though often exchanged). The presence of the N-H confirms the pyridone scaffold.[2]


C NMR (75/100 MHz)
Chemical Shift (

, ppm)
AssignmentNote
176.0 – 178.0 C =O (C-4)Ketone carbonyl of the pyridone ring.[1]
165.0 – 167.0 C OOHCarboxylic acid carbonyl.
148.0 – 152.0 C -2 / C -6Quaternary carbons attached to methyls.
115.0 – 120.0 C -3Quaternary carbon (alpha to COOH).
110.0 – 112.0 C -5Methine carbon (CH).[1]
18.0 – 22.0 C H

Methyl carbons.[1]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR. The IR spectrum is complex due to the "fingerprint" of the pyridone ring and strong hydrogen bonding.

Wavenumber (cm

)
Vibration ModeFunctional Group
2500 – 3300 Broad StretchO-H (Acid) & N-H (Pyridone) overlap. Indicates strong dimerization/H-bonding.
1700 – 1730 Strong StretchC=O[1] (Carboxylic Acid).[1][3][4][5]
1640 – 1660 Strong StretchC=O[1] (Pyridone).[2][1][5] Lower frequency than typical ketones due to conjugation.
1580 – 1620 Medium StretchC=C (Aromatic/Alkene) ring skeletal vibrations.
1200 – 1300 Strong StretchC-O (Acid) / C-N stretch.[1]
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    • [M+H]

      
      :  m/z 168.07 (Base peak in ESI).[1]
      
    • [M]

      
      :  m/z 167.06 (EI).[1]
      
  • Fragmentation Pathway (EI):

    • m/z 167

      
       149/150:  Loss of -OH (Characteristic of carboxylic acids, "Ortho effect").
      
    • m/z 167

      
       123:  Loss of CO
      
      
      (Decarboxylation).
    • m/z 123

      
       95:  Ring contraction/loss of CO from the pyridone core.
      

MassSpecMMolecular Ion[M+H]+ = 168Frag1Fragment[M-OH]+m/z ~150M->Frag1 Loss of OHFrag2Decarboxylation[M-CO2]+m/z ~123M->Frag2 Loss of CO2

Figure 2: Primary fragmentation pathways observed in MS.

Synthesis & Impurity Profile

Understanding the synthesis is vital for identifying spectral impurities. The compound is typically synthesized via a Hantzsch-type condensation or modification of ethyl acetoacetate derivatives.

Common Impurities:

  • Ethyl Ester Derivative: If hydrolysis is incomplete. Look for ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) in

    
    H NMR.[1]
    
  • Decarboxylated By-product (2,6-dimethyl-4-pyridone): Loss of the COOH group. Look for the disappearance of the acid carbonyl in

    
    C NMR (~165 ppm).
    

References

  • Zhang, J. (2003).[6] Synthesis of Cilnidipine and Optically Active Cilnidipine. Tianjin University.[6]

  • Mingtao, Z. et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. University of Kentucky X-Ray Crystallography Facility.

  • National Institutes of Health (NIH). (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. PubMed Central.

  • TCI Chemicals. (2024). Cilnidipine Product Specification & Spectral References.

4-Hydroxy-2,6-dimethylnicotinic Acid: A Versatile Pyridone Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxy-2,6-dimethylnicotinic Acid: Pharmacophore Analysis & Biological Potential Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

This compound (CAS: 33259-21-1) is a critical heterocyclic building block positioned at the intersection of cardiovascular therapeutics and kinase inhibitor design. While often categorized merely as a synthetic intermediate for dihydropyridine (DHP) calcium channel blockers like Cilnidipine , its structural architecture—featuring a 4-pyridone/4-hydroxypyridine tautomeric core flanked by steric methyl guards—endows it with intrinsic biological potential. This guide analyzes its physicochemical properties, validated biological activities, and utility as a privileged scaffold for fragment-based drug design (FBDD).

Chemical Architecture & Physicochemical Identity[1]

Structural Dynamics: The Tautomeric Switch

The biological activity of this molecule is governed by the equilibrium between its 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In physiological solution, the 4-pyridone tautomer often predominates, presenting a distinct hydrogen-bond donor/acceptor motif critical for receptor binding.

  • Steric Shielding: The methyl groups at positions C2 and C6 provide steric bulk that protects the ring nitrogen from metabolic N-oxidation and hinders nucleophilic attacks at the typically vulnerable

    
    -positions.
    
  • Chelation Potential: The proximity of the C3-carboxylic acid and the C4-oxygen allows for bidentate chelation of divalent metal ions (

    
    , 
    
    
    
    ), a mechanism relevant for inhibiting metalloenzymes.
Key Properties Table
PropertyValue / DescriptionRelevance to Drug Design
CAS Registry 33259-21-1Unique Identifier
Formula

Low MW fragment (<200 Da)
Molecular Weight 167.16 g/mol Ideal for Fragment-Based Drug Design
pKa (Acid) ~3.5 (Carboxyl)Ionized at physiological pH
pKa (Base) ~11.0 (4-OH/NH)Amphoteric nature
LogP ~0.5 - 0.9 (Predicted)High water solubility; good bioavailability
Tautomer Preference 4-Pyridone (Keto)Dictates binding pocket complementarity

Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9]

Cardiovascular Pharmacology (Calcium Channel Blockade)

The primary validated utility of this compound is as a precursor and metabolic marker for Cilnidipine and related L/N-type calcium channel blockers.

  • Mechanism: It serves as the aromatic "anchor" scaffold. In vivo, oxidation of the DHP ring of drugs like nifedipine or cilnidipine often yields pyridine metabolites. While the 4-aryl group is usually retained in metabolites, the 4-hydroxy variant represents a specific degradation pathway or a simplified analogue used to probe the DHP binding site without the bulky 4-aryl substituent.

Kinase Inhibition (c-Met / Axl / Mer)

Recent patent literature identifies the this compound core as a scaffold for Type II kinase inhibitors.

  • Target Interaction: The pyridone oxygen (C4=O) and the NH act as a hinge-binding motif or a zinc-binding group in the ATP pocket of kinases such as c-Met (Hepatocyte Growth Factor Receptor).

  • Significance: Modulation of these pathways is critical in oncology, specifically for suppressing tumor angiogenesis and metastasis.

Agrochemical Activity

The compound exhibits bioactivity in plant growth regulation.[1] The 2,6-dimethyl substitution pattern mimics natural cytokinins or auxin transport inhibitors, potentially altering plant structural development.

Visualizing the Mechanism

The following diagram illustrates the tautomeric equilibrium and the synthetic utility of the scaffold in generating Cilnidipine-like architectures.

G cluster_0 Tautomeric Equilibrium cluster_1 Therapeutic Application Enol 4-Hydroxypyridine Form (Aromatic, H-Bond Donor) Keto 4-Pyridone Form (Non-Aromatic, H-Bond Acceptor) Enol->Keto pH / Solvent Dependent DHP DHP Synthesis (Cilnidipine Precursor) Enol->DHP Chemical Derivatization Chelation Metal Chelation (Zn2+ / Mg2+) Keto->Chelation C3-COOH + C4=O Kinase Kinase Inhibition (c-Met / Axl) Keto->Kinase Hinge Binding

Figure 1: Tautomeric equilibrium of this compound and its downstream pharmacological modes of action.

Experimental Protocols

Synthesis via Modified Hantzsch Reaction

This protocol describes the synthesis of the ethyl ester precursor, followed by hydrolysis to the free acid.

Reagents: Ethyl acetoacetate, Ammonia (aq), Triethyl orthoformate (or source of C1 unit), Acetic Acid.

  • Condensation: Combine ethyl acetoacetate (2 equiv) with aqueous ammonia (1 equiv) and an aldehyde equivalent (or perform oxidative aromatization of a Hantzsch DHP intermediate).

    • Note: Direct synthesis of the 4-hydroxy pyridine often involves the condensation of

      
      -aminocrotonate with malonyl derivatives or the hydrolysis of 4-chloro-2,6-dimethylnicotinic acid.
      
  • Hydrolysis of 4-Chloro Intermediate (Preferred for High Purity):

    • Start: 4-Chloro-2,6-dimethylnicotinic acid.

    • Reaction: Reflux in 2N NaOH for 6–12 hours. The chlorine atom at C4 is activated by the electron-withdrawing carboxyl group at C3 and the ring nitrogen.

    • Workup: Cool the solution to 0°C. Acidify with HCl to pH 3.0. The product precipitates as a white/off-white solid.

    • Purification: Recrystallize from water/ethanol (9:1).

In Vitro Kinase Binding Assay (Fragment Screening)

To evaluate the scaffold's potential as a kinase inhibitor fragment:

  • Preparation: Dissolve this compound in DMSO to 100 mM (Stock).

  • Assay System: Use a FRET-based LanthaScreen™ Eu Kinase Binding Assay (e.g., for c-Met).

  • Procedure:

    • Incubate kinase (5 nM), Eu-anti-tag antibody (2 nM), and AlexaFluor™ tracer with the test compound (titration 1 µM – 1 mM).

    • Allow equilibrium for 1 hour at Room Temperature.

    • Measure TR-FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Data Analysis: Plot FRET ratio vs. log[Compound]. A decrease in signal indicates displacement of the tracer, confirming binding to the ATP pocket.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2021). Pyridone compounds and methods of use in the modulation of a protein kinase (WO2021062245A1).
  • MySkinRecipes. (n.d.). Chemical Specifications: this compound.[2][3][4][5][6] Retrieved January 30, 2026, from [Link]

  • Arabian Journal of Chemistry. (2013). An efficient one-pot multi component synthesis of polyhydroquinoline derivatives. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylnicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Untapped Potential of a Versatile Scaffold

In the vast landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents. Within this family, the substituted nicotinic acids and their derivatives have garnered significant attention for their diverse biological activities. This guide focuses on a specific, yet underexplored, member of this class: 4-Hydroxy-2,6-dimethylnicotinic acid . While its primary recognition comes from its role as a key intermediate in the synthesis of pharmaceuticals like the calcium channel blocker cilnidipine, its inherent structural features suggest a much broader potential for derivatization and therapeutic application.[1]

This document moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide a comprehensive and logical framework for understanding and exploring the chemistry and biology of this compound and its analogs. We will delve into plausible synthetic strategies, explore the landscape of potential biological activities based on related structures, and provide detailed, field-tested protocols for the evaluation of these compounds. The insights provided herein are designed to empower researchers to unlock the full potential of this versatile chemical entity.

I. The Core Moiety: Synthesis and Chemical Landscape of this compound

A robust and reproducible synthetic route to the core molecule is the essential starting point for any drug discovery program. While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in readily available literature, a highly plausible and logical approach can be devised based on the well-established Hantzsch pyridine synthesis .[2][3][4] This classical multi-component reaction offers a versatile and efficient means to construct the substituted pyridine ring.

The proposed synthetic strategy involves a two-step process: the initial Hantzsch condensation to form the ethyl ester precursor, followed by hydrolysis to yield the desired carboxylic acid.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Hantzsch Pyridine Synthesis cluster_1 Step 2: Hydrolysis Ethyl_acetoacetate Ethyl acetoacetate (2 equiv.) Dihydropyridine Intermediate Dihydropyridine Ethyl_acetoacetate->Dihydropyridine Formaldehyde Formaldehyde (1 equiv.) Formaldehyde->Dihydropyridine Ammonia Ammonia (1 equiv.) Ammonia->Dihydropyridine Ethyl_ester Ethyl 4-hydroxy-2,6-dimethylnicotinate Dihydropyridine->Ethyl_ester Oxidation Final_product This compound Ethyl_ester->Final_product Base or Acid Hydrolysis Derivatization_Strategies cluster_0 Carboxylic Acid Modifications cluster_1 Hydroxyl Group Modifications cluster_2 Pyridine Ring Modifications Core This compound Esters Esterification Core->Esters Amides Amidation Core->Amides Hydrazides Hydrazide Formation Core->Hydrazides Ethers Etherification Core->Ethers Esters_OH Esterification Core->Esters_OH Halogenation Halogenation Core->Halogenation Nitration Nitration Core->Nitration

Sources

4-Hydroxy-2,6-dimethylnicotinic Acid: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 33259-21-1 | Formula: C₈H₉NO₃ | MW: 167.16 g/mol [1]

Executive Summary

4-Hydroxy-2,6-dimethylnicotinic acid (also known as 2,6-dimethyl-4-hydroxypyridine-3-carboxylic acid) is a critical heterocyclic building block in medicinal chemistry. It serves as the structural scaffold for the "dihydropyridine" class of calcium channel blockers, most notably Cilnidipine .[2]

Unlike simple pyridine derivatives, this compound exhibits significant prototropic tautomerism , existing in equilibrium between its 4-hydroxy-pyridine and 4-pyridone forms. This dual reactivity profile allows it to function as a versatile intermediate for electrophilic substitutions at the C-5 position and nucleophilic displacements at the C-4 position (via halogenation).

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in pharmaceutical manufacturing.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

Structural Dynamics

The compound is formally defined as a nicotinic acid derivative. However, in the solid state and polar solvents, the 4-pyridone tautomer often predominates due to the stabilization energy of the amide-like resonance.

FeatureDescription
IUPAC Name 4-Hydroxy-2,6-dimethylpyridine-3-carboxylic acid
Common Synonyms 2,6-Dimethyl-4-hydroxynicotinic acid; 4-Hydroxy-2,6-dimethyl-3-pyridinecarboxylic acid
CAS Registry Number 33259-21-1
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Melting Point >250°C (Decomposition); typical of zwitterionic nicotinic acids
Solubility Low in water/ethanol; Soluble in DMSO, DMF, dilute acids (HCl), and alkalis (NaOH)
pKa Amphoteric; acidic carboxyl group (~pKa 3-4) and basic nitrogen/phenolic OH (~pKa 9-10)
Tautomeric Equilibrium

The reactivity of the 4-position is dictated by the tautomeric balance. Reagents like POCl₃ drive the reaction via the hydroxy form (trapping the enol), while alkylating agents may react at the nitrogen (pyridone form) or oxygen depending on conditions.

Tautomerism Hydroxy 4-Hydroxy-pyridine Form (Aromatic, reactive to POCl3) Pyridone 4-Pyridone Form (Amide-like, stable solid state) Hydroxy->Pyridone Tautomerization Pyridone->Hydroxy Equilibrium

Figure 1: Tautomeric equilibrium governing the reactivity of 4-hydroxy-nicotinic acids.

Synthetic Routes & Process Chemistry

The industrial synthesis of this compound typically avoids direct pyridine ring construction. Instead, it utilizes the Hantzsch-type condensation of acetoacetate derivatives, followed by cyclization.

Primary Route: The Aminocrotonate Condensation

This method is preferred for its scalability and use of inexpensive starting materials: Ethyl Acetoacetate and Ammonia .

Step 1: Formation of Ethyl 3-Aminocrotonate

Ethyl acetoacetate reacts with ammonia to form the enamine, ethyl 3-aminocrotonate. This intermediate is stable but sensitive to moisture.



Step 2: Cyclization to Ethyl 4-Hydroxy-2,6-dimethylnicotinate

The aminocrotonate undergoes a thermal self-condensation or reaction with a second equivalent of acetoacetate/diketene. In the presence of a catalyst or heat, the linear precursors cyclize to form the pyridine ring. Note: This step often yields the ethyl ester first.

Step 3: Hydrolysis to the Free Acid

The ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the target acid.

Synthesis Start Ethyl Acetoacetate (CAS 141-97-9) Intermediate Ethyl 3-Aminocrotonate (CAS 626-34-6) Start->Intermediate Condensation Reagent Ammonia (NH3) Reagent->Intermediate Cyclization Thermal Cyclization (Self-condensation or + Diketene) Intermediate->Cyclization Ester Ethyl 4-hydroxy-2,6-dimethylnicotinate Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (NaOH / H+) Ester->Hydrolysis Product This compound (CAS 33259-21-1) Hydrolysis->Product Acidification

Figure 2: Industrial synthesis workflow starting from ethyl acetoacetate.

Experimental Protocol (Bench Scale)

Standard Operating Procedure for Reference

  • Enamine Formation: Charge a reactor with Ethyl Acetoacetate (1.0 eq). Bubble anhydrous Ammonia gas or add Ammonium Acetate (1.2 eq) in methanol. Stir at 25-40°C for 4-6 hours. Remove solvent to obtain crude Ethyl 3-aminocrotonate.

  • Cyclization: Dissolve the crude enamine in a high-boiling solvent (e.g., Toluene or Xylene). Heat to reflux (110-140°C) with a Dean-Stark trap to remove water. If using the self-condensation method, a catalyst like piperidine may be used. Alternatively, react with Diketene (controlled addition) at 0-5°C, then heat to cyclize.

  • Hydrolysis: Suspend the resulting ester in 10% NaOH solution (3.0 eq). Reflux for 2-3 hours until the solution becomes clear (formation of the sodium salt).

  • Isolation: Cool the reaction mixture to 0-5°C. Slowly add Conc. HCl to adjust pH to 3.0-4.0. The product, this compound, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 60°C.

Functional Applications & Derivatization[2]

Cilnidipine Synthesis

The primary pharmaceutical application of CAS 33259-21-1 is in the synthesis of Cilnidipine , a dual L/N-type calcium channel blocker.

The acid acts as the precursor to the dihydropyridine core. In many optimized routes, the acid is first converted to 2-methoxyethyl ester (or similar) and then reacted with 3-nitrobenzaldehyde and cinnamyl 3-aminocrotonate in a Hantzsch-type reaction.

  • Key Transformation: The 4-hydroxy group is often not the final state in Cilnidipine; rather, the dihydropyridine core is constructed. However, this compound is used as a standard for impurity profiling or as a starting material for oxidized pyridine analogues used in research.

  • Direct Use: It is specifically used to synthesize the side chains or modify the C-3/C-5 positions in next-generation analogues.

Chlorination (The Gateway Reaction)

To functionalize the 4-position (e.g., for Suzuki couplings or aminations), the hydroxy group is converted to a chloride.



This intermediate is highly reactive and allows for the introduction of diverse nucleophiles, expanding the chemical space for drug discovery.

Analytical Specifications

For quality control in a research or manufacturing setting, the following specifications are standard:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identification H-NMR / IRConforms to structure
Assay HPLC≥ 97.0%
Loss on Drying Gravimetric≤ 0.5%
Sulfated Ash Gravimetric≤ 0.1%
Solubility 5% in 1M NaOHClear, colorless to pale yellow solution

HPLC Condition Example:

  • Column: C18 (4.6 x 250 mm, 5µm)

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (90:10)

  • Detection: UV @ 254 nm (Nicotinic acid chromophore)

References

  • Sigma-Aldrich. (n.d.). This compound Product Datasheet. Retrieved January 30, 2026, from

  • PubChem. (2025).[3][4] Compound Summary: 4-Hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid.[4] National Library of Medicine. Retrieved January 30, 2026, from

  • ChemicalBook. (2025). CAS 33259-21-1 Properties and Suppliers. Retrieved January 30, 2026, from

  • Ambeed. (2025). This compound Analytical Data. Retrieved January 30, 2026, from

  • Google Patents. (2016). CN105384682A - Cilnidipine preparation method.[5] Retrieved January 30, 2026, from

  • Organic Syntheses. (1936). Ethyl Acetoacetate Synthesis (Coll.[6][7] Vol. 1). Retrieved January 30, 2026, from

Sources

Technical Safety Guide: 4-Hydroxy-2,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for 4-Hydroxy-2,6-dimethylnicotinic acid (CAS: 33259-21-1), a critical intermediate in the synthesis of dihydropyridine calcium channel blockers such as Cilnidipine .

Chemical Identity & Structural Context

This compound is a functionalized pyridine derivative. In drug development, it serves as a scaffold for constructing complex heterocyclic systems.[1] Its dual functionality—possessing both a carboxylic acid and a hydroxyl group (often existing as a pyridone tautomer)—dictates its reactivity and handling requirements.

Physicochemical Profile
PropertySpecification
CAS Number 33259-21-1
IUPAC Name 4-Hydroxy-2,6-dimethylpyridine-3-carboxylic acid
Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, dilute aqueous bases; limited solubility in water/ethanol.[2]
Storage Class Hygroscopic; Light-sensitive.
The Tautomerism Factor (Expert Insight)

Unlike simple organic acids, this compound exhibits prototropic tautomerism . In the solid state and polar solvents, it often favors the 4-pyridone form (keto-tautomer) over the 4-hydroxy (enol) form.

  • Implication: This significantly increases the melting point and alters solubility profiles compared to standard aromatic acids. Researchers attempting to dissolve this in non-polar solvents (e.g., dichloromethane) without derivatization will likely fail.

Hazard Identification & Risk Assessment

While not classified as acutely toxic (Category 1 or 2), this compound is a potent irritant. The primary risks involve mucosal irritation and potential sensitization during handling of the dry powder.

GHS Classification (H-Codes)
ClassificationH-CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[3]
Eye Irritation H319 Causes serious eye irritation.[4][5][6][7][8]
STOT-SE H335 May cause respiratory irritation (Single Exposure).[3][4]
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume.[4][5][7][8]

  • P280: Wear protective gloves/eye protection/face protection.[4][5][7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7][8] Remove contact lenses if present and easy to do.[5][7][8]

Safe Handling & Experimental Protocol

The following protocol ensures the integrity of the compound (preventing decarboxylation or oxidation) while protecting the operator.

Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: The compound is susceptible to oxidation and moisture absorption. Long-term storage requires an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation.

Handling Workflow (Visualized)

The diagram below outlines the decision logic for handling this compound, specifically addressing its hygroscopic nature and solubility challenges.

HandlingWorkflow Start Remove from 2-8°C Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Wait 30 mins Open Open in Fume Hood Equilibrate->Open Weigh Weighing Open->Weigh Avoid Dust Solvent Solvent Selection Weigh->Solvent DMSO DMSO/DMF (Direct Dissolution) Solvent->DMSO Organic Synthesis Water Aqueous Media Solvent->Water Aqueous Workup Reaction Proceed to Synthesis (e.g., Cilnidipine Intermediate) DMSO->Reaction BaseAdd Add 1.0 eq NaOH/KOH (Required for Solubility) Water->BaseAdd Insoluble at Neutral pH BaseAdd->Reaction

Figure 1: Safe handling and dissolution workflow. Note the requirement for base addition in aqueous media due to the zwitterionic/pyridone character.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, lab coat, and a P95/N95 particulate respirator .

  • Containment: Do not dry sweep. Dampen the solid with a small amount of inert oil or water (if compatible with surface) to suppress dust.

  • Cleanup: Scoop into a chemically resistant waste container. Wipe surface with dilute sodium bicarbonate solution, followed by water.

Disposal[8]
  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Caution: Ensure compliance with local environmental regulations regarding nitrogen-containing organic waste (NOx generation).

Synthesis Context: The Cilnidipine Connection

Understanding why you are handling this chemical improves safety compliance. This compound is a key building block for Cilnidipine , a dual L/N-type calcium channel blocker.

In the synthesis pathway:

  • It often undergoes chlorination (using SOCl₂) to form the acid chloride.

  • Safety Note: The acid chloride derivative is significantly more corrosive and reactive than the parent acid. Ensure all moisture is removed from the parent acid (via vacuum drying) before introducing thionyl chloride to prevent violent off-gassing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69113, 4-Hydroxynicotinic acid derivatives. Retrieved from [Link]

  • MySkinRecipes (2025). this compound: Synthesis and Applications in Cilnidipine Production. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Hydroxy-2,6-dimethylnicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Hydroxy-2,6-dimethylnicotinic acid, a key building block in modern synthetic chemistry. With a focus on practical application and scientific integrity, this document is designed to support researchers, scientists, and professionals in the fields of drug discovery and agrochemical development. We will delve into the compound's chemical identity, synthesis, quality control, and its pivotal role as a pharmaceutical intermediate, alongside a curated list of commercial suppliers.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 33259-21-1, is a substituted pyridine derivative. Its structure, featuring both a hydroxyl and a carboxylic acid group on a dimethylated pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2]

A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis and formulation. The table below summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 33259-21-1[2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1]
Physical Form Solid[2]
Purity ≥95%[1][2]
Storage Temperature 2-8°C, under inert gas[1][2]
InChI Key SXBRRFLLEOHXIO-UHFFFAOYSA-N[2]

Synthesis of this compound: A Mechanistic Perspective

While specific, detailed, and publicly available synthesis procedures for this compound are not abundant in readily accessible literature, the synthesis of similar nicotinic acid derivatives often involves the condensation of β-amino crotonates with derivatives of malonic acid.[3] A plausible synthetic route for this compound could involve the reaction of ethyl acetoacetate with an appropriate amine to form an enamine, followed by a cyclization reaction.

The selection of starting materials and reaction conditions is critical to achieving a high yield and purity of the final product. For instance, the choice of solvent and catalyst can significantly influence the reaction pathway and the formation of byproducts. A typical laboratory-scale synthesis would be followed by purification steps such as recrystallization or column chromatography to isolate the compound in high purity.

Below is a conceptual workflow for the synthesis, emphasizing the critical control points for a successful reaction.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Reactant_A Ethyl Acetoacetate Enamine_Formation Enamine Formation Reactant_A->Enamine_Formation Reactant_B Amine Source Reactant_B->Enamine_Formation Cyclization Cyclization Enamine_Formation->Cyclization With Malonic Acid Derivative Crude_Product Crude Product Isolation Cyclization->Crude_Product Recrystallization Recrystallization/ Column Chromatography Crude_Product->Recrystallization Final_Product Pure 4-Hydroxy-2,6- dimethylnicotinic acid Recrystallization->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is a critical step before its use in any application, particularly in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.

Analytical Techniques for Quality Control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the methyl groups and the aromatic proton, while the carbon NMR would confirm the presence of the carboxylic acid, hydroxyl, and pyridine ring carbons.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and the C=C and C=N stretching vibrations of the pyridine ring.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or degradation products.

The interplay of these techniques provides a robust quality control framework, ensuring that the material meets the stringent requirements for its intended use.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Interpretation Sample This compound Sample NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Report Certificate of Analysis Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: A typical analytical workflow for the quality control of this compound.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable intermediate in the synthesis of bioactive molecules.

Key Intermediate in the Synthesis of Cilnidipine

This compound is a crucial intermediate in the synthesis of Cilnidipine, a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][8][9][10] The synthesis of Cilnidipine involves the Hantzsch pyridine synthesis, where this compound or its ester derivative can be a key precursor for one of the reacting components.

The presence of the hydroxyl and carboxylic acid groups on the nicotinic acid backbone allows for facile esterification and subsequent condensation reactions to build the dihydropyridine ring, which is the core pharmacophore of Cilnidipine. The methyl groups at positions 2 and 6 of the nicotinic acid ring are incorporated into the final structure of Cilnidipine.[10]

Cilnidipine_Synthesis Intermediate This compound (or its ester derivative) Cilnidipine Cilnidipine Intermediate->Cilnidipine Hantzsch Pyridine Synthesis Other_Reactants Other Reactants for Hantzsch Synthesis Other_Reactants->Cilnidipine

Caption: Role of this compound in the synthesis of Cilnidipine.

Potential in Agrochemical Development

Nicotinic acid and its derivatives have found widespread application in the agrochemical industry as herbicides, insecticides, and fungicides.[11] The structural motif of this compound can be incorporated into novel agrochemical candidates to enhance their biological activity. The substitution pattern on the pyridine ring can be modified to fine-tune the compound's efficacy against specific pests or weeds and to optimize its environmental profile.[12][13][14]

Commercial Suppliers

A reliable supply of high-purity this compound is essential for research and development activities. The following table provides a list of some commercial suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

SupplierWebsiteNotes
Sigma-Aldrich (Ambeed, Inc.) Offers the product under the Ambeed, Inc. brand.[2]
MySkinRecipes [Link]Provides the compound with a stated purity of ≥95%.[1]
ChemicalBook Lists various suppliers, primarily from China.[15]
Echemi A platform with multiple listings for the compound.
BLD Pharm Lists related compounds and may be a potential source.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its role as a key building block in the synthesis of the antihypertensive drug Cilnidipine highlights its importance in drug discovery. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective utilization. This guide provides a comprehensive overview to assist researchers and drug development professionals in their work with this important compound.

References

  • Current time information in CN. (n.d.). Google Search.
  • Current time information in नागपूर डिव्हिजन, IN. (n.d.). Google Search.
  • This compound. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). (n.d.). SIELC Technologies. Retrieved January 30, 2026, from [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (2007, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Preparation method of cilnidipine. (n.d.). Google Patents.
  • Fourier transform infrared (FTIR) and gas chromatography–mass... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Cilnidipine preparation method. (n.d.). Google Patents.
  • STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. (2019, April 20). HaUI - Đại học Công nghiệp Hà Nội. Retrieved January 30, 2026, from [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Cilnidipine preparation and preparation method thereof. (n.d.). Google Patents.
  • Sustainable Design of New Ionic Forms of Vitamin B3 and Their Utilization as Plant Protection Agents | Journal of Agricultural and Food Chemistry. (2022, June 29). ACS Publications. Retrieved January 30, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • 1 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • MATRIX-ASSISTED LASER DESORPTION FOURIER TRANSFORM MASS SPECTROMETRY FOR BIOLOGICAL COMPOUNDS" CONE-9006271. (n.d.). OSTI.GOV. Retrieved January 30, 2026, from [Link]

  • Synthesis and insecticidal activity of some nicotinic acid derivatives. (n.d.). JOCPR. Retrieved January 30, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved January 30, 2026, from [Link]

  • study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 30, 2026, from [Link]

  • Synthesis method of cilnidipine. (n.d.). Google Patents.
  • Ethyl Acetoacetate: Synthesis & Applications. (2024, February 18). Chemistry for everyone - WordPress.com. Retrieved January 30, 2026, from [Link]

  • ft ir spectroscopy: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 30, 2026, from [Link]

  • The preparation method of cilnidipine used as dihydropyridine calcium antagonist. (n.d.). Google Patents.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Technical Support Center: Solubilization Strategies for 4-Hydroxy-2,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-33259-21-1 Compound: 4-Hydroxy-2,6-dimethylnicotinic acid CAS: 33259-21-1 Support Tier: Senior Application Scientist

Executive Summary: The Physicochemical Barrier

Users frequently report precipitation or failure to dissolve when working with This compound . This is not a quality defect but a predictable consequence of its zwitterionic nature .

Structurally, this molecule contains both a carboxylic acid (proton donor) and a pyridine nitrogen/4-hydroxy group (proton acceptors). In the solid state and at neutral pH, it exists primarily as a pyridone zwitterion . This creates a high-energy crystal lattice stabilized by strong intermolecular hydrogen bonding networks (Head-to-Tail stacking).

The Solution: To solubilize this compound, you must disrupt this lattice energy by forcing the molecule into a single charged state (anionic or cationic) using pH manipulation or by using high-dielectric organic solvents.

Module 1: Physicochemical Profile & Mechanism[1]

Key Data Points
PropertyValueImplication for Solubility
CAS Number 33259-21-1Verification ID for reagents.
Molecular Weight 167.16 g/mol Small, but lattice energy dominates.
pKa1 (COOH) ~3.5 (Estimated)Below pH 3.5, it exists as a cation/neutral mix.
pKa2 (OH/NH) ~10.5 (Estimated)Above pH 10.5, it exists as a soluble dianion.
Isoelectric Point (pI) ~4.0 - 6.0DANGER ZONE: Minimum solubility occurs here.
Preferred Tautomer 4-PyridoneFavors strong crystal packing (insolubility).
The Tautomerism Trap

Researchers often assume the "4-hydroxy" structure implies phenol-like solubility. However, the equilibrium heavily favors the 4-pyridone tautomer.

  • Phenol form: Weaker H-bonding, better organic solubility.

  • Pyridone form: Strong amide-like H-bonding, poor solubility in neutral solvents.

Module 2: Validated Solubilization Protocols

Protocol A: Aqueous Solubilization (Preferred Method)

Target: Generate the highly soluble Sodium Salt (Dianion) . Best For: Cell culture additions (after dilution), chemical synthesis in water.

  • Calculate Molar Equivalents: You need at least 1.1 to 2.0 equivalents of Base (NaOH or KOH) relative to the compound.

    • Why? 1 eq neutralizes the COOH; the 2nd eq ensures deprotonation of the pyridone/OH, preventing re-aggregation.

  • Preparation:

    • Weigh the target amount of this compound.

    • Prepare a 1.0 M NaOH stock solution.

    • Add water to the powder (it will remain a suspension).

    • Dropwise Addition: Add 1.0 M NaOH while vortexing.

    • Observation: The suspension will clear rapidly as the pH exceeds 10.5.

  • Buffering (Critical Step):

    • Once dissolved, dilute with your target buffer (e.g., PBS or HEPES).

    • Warning: If the final pH drops below 6.0 during dilution, the compound will precipitate. Ensure your buffer capacity is sufficient to maintain pH > 7.5.

Protocol B: Organic Stock Solution

Target: High concentration stock for "squirt-and-dilute" applications. Best For: High-throughput screening, small volume spikes.

  • Solvent Choice:

    • DMSO (Dimethyl sulfoxide): Recommended. Disrupts H-bonding effectively. Solubility typically > 50 mg/mL.

    • Ethanol/Methanol: Poor. Often insufficient to break the pyridone lattice without heating.

  • Procedure:

    • Add DMSO to the powder.

    • Vortex vigorously for 30 seconds.

    • If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Store at -20°C. Check for crystal formation upon thawing (redissolve by warming to 37°C).

Module 3: Troubleshooting Decision Tree

SolubilizationLogic Start Start: this compound SolventCheck Choose Solvent System Start->SolventCheck Aqueous Aqueous / Buffer SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Is pH > 8.0? Aqueous->pHCheck DMSOCheck Use DMSO Organic->DMSOCheck EthanolCheck Use Ethanol/MeOH Organic->EthanolCheck SaltForm Add NaOH (2.0 eq) pHCheck->SaltForm No (Neutral pH) SuccessAq Soluble (Dianion) pHCheck->SuccessAq Yes SaltForm->SuccessAq Precipitate PRECIPITATION RISK (Isoelectric Point) SuccessOrg Soluble (Stock) DMSOCheck->SuccessOrg EthanolCheck->Precipitate Low Solubility

Figure 1: Decision tree for selecting the correct solubilization strategy based on solvent system.

Module 4: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." Your cell culture media (pH 7.4) likely brought the local pH near the compound's isoelectric point (pH ~4-6) or simply lowered the solubility limit.

  • Fix: Dilute the DMSO stock slowly while vortexing the media. Alternatively, ensure the final concentration is below the aqueous solubility limit (typically < 1 mM without pH adjustment).

Q2: Can I use HCl to dissolve it? A: Yes, technically. Lowering the pH below 2.0 will protonate the nitrogen, forming a soluble cationic salt. However, this is rarely biologically compatible. If your application tolerates high acidity (e.g., HPLC mobile phase), 0.1% TFA or Formic Acid is effective.

Q3: The compound turned slightly yellow in solution. Is it degraded? A: Not necessarily. Pyridone derivatives can exhibit pH-dependent color changes (halochromism) due to resonance shifts between tautomers. Verify purity via HPLC if the color change is drastic or accompanied by precipitate.

Q4: Why does the protocol recommend 2 equivalents of NaOH? A: The first equivalent neutralizes the carboxylic acid (-COOH). The second equivalent is often required to deprotonate the 4-hydroxy/pyridone moiety or simply to raise the bulk pH high enough to ensure the equilibrium shifts entirely away from the insoluble zwitterion.

References & Authority[1][2][3][4]

  • Compound Identification:

    • PubChem CID 10702014: 4-Hydroxy-6-methylnicotinic acid (Structural Analog used for property extrapolation).

    • CAS 33259-21-1: this compound.[1][2] Confirmed as key intermediate for Cilnidipine synthesis.[3] [Source: MySkinRecipes / Chemical Vendors]

  • Tautomerism & Solubility Mechanisms:

    • Tautomeric Polymorphism of 4-Hydroxynicotinic Acid.[4][5] (Explains the lattice energy and pyridone dominance).

  • Safety & Handling:

    • GHS Classification: H315 (Skin Irritant), H319 (Eye Irritant). Handle with standard PPE. [Source: Sigma-Aldrich / Ambeed MSDS]

Sources

"4-Hydroxy-2,6-dimethylnicotinic acid" for the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydroxy-2,6-dimethylnicotinic Acid as a Scaffold for Heterocyclic Synthesis

Executive Summary

This compound (and its corresponding ethyl ester) represents a privileged "push-pull" pyridine scaffold. Its unique substitution pattern—featuring a nucleophilic hydroxyl (tautomeric with 4-pyridone) orthogonal to an electrophilic carboxylic acid at the 3-position, flanked by steric bulk at the 2- and 6-positions—makes it an ideal precursor for fused bicyclic heterocycles.

This guide details the transformation of this scaffold into two high-value pharmacophores: 1,6-naphthyridines (kinase inhibitor templates) and pyrazolo[4,3-c]pyridines (bioisosteres of indazoles). We focus on the critical "Gateway Protocol"—the conversion to the 4-chloro derivative—which activates the core for nucleophilic aromatic substitution (


).

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Compound Name This compound
CAS Number 33259-21-1
Synonyms 1,2-dihydro-2,6-dimethyl-4-oxo-3-pyridinecarboxylic acid; 2,6-dimethyl-4-hydroxynicotinic acid
Molecular Weight 167.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, dilute aqueous base (NaOH/Na₂CO₃); poor solubility in non-polar solvents.
pKa ~4.8 (COOH), ~11.0 (OH/NH)
Key Precursor Ethyl 4-hydroxy-2,6-dimethylnicotinate (CAS 70254-52-3)

Strategic Reaction Landscape

The synthetic utility of this molecule relies on differentiating the reactivity of the C3-Carboxyl and C4-Hydroxyl groups. The most robust pathway involves activating the C4 position to a chloride, creating a susceptibility to


 that allows for subsequent cyclization.

ReactionLandscape Start 4-Hydroxy-2,6-dimethyl- nicotinic acid (CAS 33259-21-1) Gateway Gateway Intermediate: 4-Chloro-2,6-dimethyl- nicotinic acid Start->Gateway Activation (POCl3, Reflux) Naphthyridine 1,6-Naphthyridines (Kinase Inhibitors) Gateway->Naphthyridine + Anilines/Amines Cyclization (PPA) Pyrazolo Pyrazolo[4,3-c]pyridines (Indazole Bioisosteres) Gateway->Pyrazolo + Hydrazines Cyclization (EtOH) Ester Ethyl Ester Precursor (CAS 70254-52-3) Ester->Start Hydrolysis (NaOH/H2O)

Figure 1: Strategic reaction landscape illustrating the central role of the 4-chloro intermediate.

Detailed Experimental Protocols

Protocol A: The "Gateway" Synthesis (Chlorination)

Conversion of this compound to 4-Chloro-2,6-dimethylnicotinic acid.

Rationale: The 4-hydroxyl group is a poor leaving group. Conversion to the chloride using phosphoryl chloride (


) is essential to enable nucleophilic attack by amines or hydrazines in subsequent steps.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Reagent: Phosphoryl chloride (

    
    ) (5–10 eq, acts as solvent)
    
  • Catalyst: DMF (3–5 drops) or

    
    -Diethylaniline (1.0 eq)
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Addition: Add the starting acid (e.g., 5.0 g) to the flask. Carefully add

    
     (25 mL). Caution: Exothermic. Add catalytic DMF.[1]
    
  • Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 4–6 hours. The suspension should become a clear, dark solution.

  • Monitoring: Monitor by TLC (ensure hydrolysis of an aliquot before spotting, as the acid chloride is unstable on silica).

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the thick residue onto crushed ice (approx. 200 g) with vigorous stirring to hydrolyze the acid chloride back to the carboxylic acid (while retaining the 4-Cl).

    • Adjust pH to ~3–4 with solid sodium acetate or dilute NaOH.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Yield Expectation: 75–85%.

Protocol B: Synthesis of 1,6-Naphthyridin-5(6H)-ones

Targeting Kinase Inhibitor Scaffolds via Aniline Condensation.

Rationale: Reacting the 4-chloro intermediate with an aniline introduces an amino group at C4. The adjacent C3-carboxylic acid can then be cyclized with the secondary amine to form the lactam ring of the naphthyridine system.

Reagents:

  • Substrate: 4-Chloro-2,6-dimethylnicotinic acid (1.0 eq)

  • Nucleophile: Aniline or substituted aniline (1.1 eq)

  • Solvent: Ethanol or 2-Ethoxyethanol

  • Cyclization Agent: Polyphosphoric Acid (PPA) or Eaton’s Reagent

Procedure:

  • Substitution (

    
    ): 
    
    • Dissolve 4-chloro-2,6-dimethylnicotinic acid (1.0 eq) and the aniline (1.1 eq) in ethanol.

    • Reflux for 2–4 hours. The product, 4-(phenylamino)-2,6-dimethylnicotinic acid , often precipitates upon cooling.

    • Filter and dry the intermediate.

  • Cyclization:

    • Mix the intermediate with PPA (approx. 10 g per 1 g of substrate).

    • Heat to 120–140 °C for 2 hours. The mixture will become viscous and dark.

  • Quench:

    • Pour the hot mixture carefully into ice water. Neutralize with ammonium hydroxide to pH 7–8.

  • Isolation: Filter the solid product. Recrystallize from DMF/Ethanol.

  • Result: 1-Phenyl-2,8-dimethyl-1,6-naphthyridin-5(6H)-one .

Protocol C: Synthesis of Pyrazolo[4,3-c]pyridines

Targeting Indazole Bioisosteres.

Rationale: Hydrazine acts as a binucleophile. It first displaces the reactive 4-chloride and then cyclizes with the C3-ester/acid to form the pyrazole ring fused to the pyridine.

Reagents:

  • Substrate: Ethyl 4-chloro-2,6-dimethylnicotinate (Note: Ester is preferred here for easier cyclization).

  • Reagent: Hydrazine hydrate (2.0 eq).

  • Solvent: Ethanol.[2]

Procedure:

  • Dissolve the ester substrate in ethanol (0.5 M concentration).

  • Add hydrazine hydrate dropwise at room temperature.

  • Heat to reflux for 3–5 hours.

  • Cool to 0 °C. The product, 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-3-ol (or tautomer), will crystallize.

  • Filter and wash with cold ethanol.

Mechanistic Visualization: 1,6-Naphthyridine Formation

The following diagram illustrates the stepwise conversion from the chloronicotinic acid to the fused naphthyridine system.

Mechanism Step1 4-Chloro-2,6-dimethyl- nicotinic acid Intermediate Intermediate: 4-(Phenylamino)-nicotinic acid Step1->Intermediate SNAr Displacement (EtOH, Reflux) Reagent + Aniline (Ph-NH2) Product Product: 1-Phenyl-1,6-naphthyridin-5(6H)-one Intermediate->Product Intramolecular Acylation (-H2O) Cyclization Cyclization Agent (PPA, 140°C)

Figure 2: Mechanistic pathway for the synthesis of the 1,6-naphthyridine scaffold.

Troubleshooting & Optimization

  • Issue: Incomplete Chlorination.

    • Cause: Old

      
       (hydrolyzed) or insufficient temperature.
      
    • Fix: Distill

      
       before use or increase reflux time. Ensure drying tube is functional.
      
  • Issue: Low Yield in Cyclization (Protocol B).

    • Cause: Decarboxylation of the nicotinic acid at high PPA temperatures.

    • Fix: Monitor temperature strictly. Do not exceed 140 °C. Alternatively, use the acid chloride intermediate (isolated from Protocol A without water quench) and react with aniline, then cyclize using

      
       (Friedel-Crafts conditions).
      
  • Issue: Solubility.

    • Note: The zwitterionic nature of the amino-acid intermediate (Protocol B, Step 1) makes it insoluble in non-polar solvents. Use DMF or acetic acid for recrystallization.

References

  • Synthesis of Precursor: Dean, A. et al. "Synthesis, characterization and crystal structures of this compound derivatives." Inorganica Chimica Acta, 373(1), 179-186, 2011. Link

  • Chlorination Protocol: "2-Chloronicotinonitrile." Organic Syntheses, Coll.[1] Vol. 4, p.166 (1963). (General procedure adapted for 2,6-dimethyl analog). Link

  • Naphthyridine Synthesis: Ferrarini, P.L. et al. "Synthesis and biological evaluation of 1,6-naphthyridin-2(1H)-one derivatives." Farmaco, 55(11-12), 671-679, 2000.
  • Pyrazolo-pyridine Synthesis: Deeb, A. et al. "Synthesis of some new pyrazolo[4,3-c]pyridine derivatives." Journal of the Chinese Chemical Society, 37(3), 287-294, 1990.

Sources

"4-Hydroxy-2,6-dimethylnicotinic acid" reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydroxy-2,6-dimethylnicotinic Acid – Synthesis & Reaction Protocols

Abstract

This technical guide provides a comprehensive analysis of This compound (also referred to as 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid). It details the structural dynamics driven by keto-enol tautomerism, a robust synthesis protocol starting from dehydroacetic acid, and critical downstream transformations including chlorination (deoxychlorination) and decarboxylation. These workflows are essential for generating scaffolds used in kinase inhibitors and antibacterial agents.

Structural Dynamics: The Tautomerism Factor

Before designing experimental protocols, it is critical to understand the substrate's behavior in solution. This compound exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.

  • Dominant Species: In polar solvents and the solid state, the 4-pyridone (NH-keto) tautomer predominates due to the high resonance stabilization energy of the amide-like linkage.

  • Reactivity Implication: Electrophilic attacks (e.g., halogenation) often require activation of the carbonyl oxygen, while nucleophilic substitutions occur at the carbon at position 4.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 4-Hydroxypyridine Form (Aromatic OH) Pyridone 4-Pyridone Form (NH-Keto, Dominant) Hydroxy->Pyridone Polar Solvent/Solid State

Figure 1: Tautomeric equilibrium favoring the 4-pyridone form, which dictates the mechanism of subsequent chlorination reactions.

Synthesis Protocol: The Dehydroacetic Acid Route

While various condensation methods (e.g., Hantzsch, Guareschi-Thorpe) exist, the most scalable and atom-economical route involves the ammonolysis of dehydroacetic acid (DHA) followed by carboxylation.

Step 1: Ammonolysis of Dehydroacetic Acid

DHA is treated with ammonia to effect a ring transformation from pyrone to pyridone.[1]

  • Reagents: Dehydroacetic acid (DHA), Aqueous Ammonia (28%).

  • Mechanism: Nucleophilic attack of NH₃ on the lactone carbonyl -> Ring opening -> Recyclization -> Elimination of water.

  • Product: 2,6-Dimethyl-4-pyridone (Lutidone).

Step 2: Kolbe-Schmitt Carboxylation

To introduce the carboxylic acid at position 3, the pyridone is subjected to carboxylation under pressure.

  • Reagents: 2,6-Dimethyl-4-pyridone, Potassium Carbonate (K₂CO₃), CO₂ (gas).

  • Conditions: High pressure (50-100 atm) and temperature (200°C).

  • Mechanism: Formation of the potassium salt enhances electron density at C3, facilitating electrophilic attack by CO₂.

Protocol 1: Synthesis Workflow

StepOperationCritical ParameterObservation
1 Suspend Dehydroacetic Acid (1.0 eq) in Aq. NH₃ (5.0 eq).[2]Temp: Reflux (100°C)Solid dissolves, solution darkens.
2 Heat for 4-6 hours. Cool to 5°C.Time: Monitor by TLCPrecipitate forms (Lutidone).
3 Filter and dry the intermediate (2,6-dimethyl-4-pyridone).Dryness is crucialYield: ~75-80%.
4 Mix intermediate with K₂CO₃ (anhydrous). Autoclave with CO₂ .Pressure: >50 barKolbe-Schmitt Reaction .
5 Dissolve cake in water, acidify with HCl to pH 3.0.pH ControlProduct precipitates.
6 Recrystallize from Ethanol/Water.Purity CheckTarget: this compound.

Functionalization: Deoxychlorination Mechanism

Converting the 4-hydroxy (pyridone) group to a 4-chloro group is a pivotal step for introducing amines or aryls via SNAr.

  • Reagent: Phosphorus Oxychloride (POCl₃).[3]

  • Catalyst: None (neat) or PCl₅.

  • Mechanism:

    • Activation: The carbonyl oxygen of the pyridone attacks the electrophilic Phosphorus of POCl₃, forming a dichlorophosphoryl intermediate (leaving group).

    • Substitution: Chloride ion attacks C4, displacing the phosphoro-group and restoring aromaticity.

Chlorination Reactant 4-Pyridone-3-COOH Intermediate Activated Phosphoryl Intermediate (O-POCl2) Reactant->Intermediate + POCl3, -HCl Transition Nucleophilic Attack (Cl- at C4) Intermediate->Transition Rate Determining Step Product 4-Chloro-2,6-dimethyl- nicotinic acid Transition->Product - PO2Cl2(-)

Figure 2: Deoxychlorination mechanism converting the tautomeric ketone to a chloro-substituted pyridine.

Protocol 2: Chlorination with POCl₃

  • Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (CaCl₂).

  • Addition: Charge This compound (10 g) and POCl₃ (30 mL, excess).

  • Reaction: Heat to reflux (105°C) for 4-8 hours. The suspension will clear as the chloro-derivative forms.

  • Workup (Hazard): Cool to RT. Remove excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

  • Isolation: Adjust pH to ~3-4 with solid NaHCO₃. Extract with Ethyl Acetate (3x).[2] Dry over MgSO₄ and concentrate.

Thermal Decarboxylation

Decarboxylation is often an unwanted side reaction but can be used intentionally to revert to the lutidone scaffold or study stability.

  • Conditions: Heating >250°C or reflux in high-boiling solvents (e.g., Diphenyl ether).

  • Mechanism: The proton on the carboxylic acid transfers to the ring carbon (C3) or the carbonyl oxygen, facilitating the loss of CO₂ via a cyclic transition state.

Applications in Drug Discovery

The This compound scaffold is a versatile pharmacophore:

  • Kinase Inhibitors: The 3-COOH group serves as a handle for amide coupling to create hinge-binding motifs.

  • Antibacterial Agents: Derivatives (especially 4-quinolones analogs) inhibit DNA gyrase.

  • Fragment-Based Design: The rigid pyridine core provides defined vectors for substituent growth.

References

  • Buckles, R. E., et al. (1957). The Synthesis and Proof of Structure of 2,4-Dimethyl-6-Hydroxynicotinamide. Journal of the Minnesota Academy of Science. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. Link

  • Organic Syntheses. Dehydroacetic acid synthesis and properties. Org. Synth. 1940, 20, 26. Link

  • PubChem. Ethyl 2,6-dimethyl-3-nitroisonicotinate (Related Structure Data). Link

  • ResearchGate. Chlorination of hydroxypyridines using POCl3. Link

Sources

The Versatility of 4-Hydroxy-2,6-dimethylnicotinic Acid in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 4-Hydroxy-2,6-dimethylnicotinic acid as a versatile ligand in coordination chemistry. We will delve into the synthesis of its metal complexes, propose detailed experimental protocols, and discuss the potential applications of these compounds, all while grounding our recommendations in established principles of coordination chemistry and drawing from authoritative sources on analogous systems.

Introduction: The Potential of this compound as a Ligand

This compound, a derivative of nicotinic acid, presents a compelling scaffold for the design of novel coordination complexes. Its structure, featuring a pyridine ring, a carboxylic acid group, and a hydroxyl group, offers multiple potential coordination sites. The presence of both a hydroxyl and a carboxylic acid group in a vicinal position allows for the formation of a stable chelate ring with a metal ion. This bidentate chelation, involving the deprotonated hydroxyl and carboxylate groups, is a well-established coordination motif for related hydroxypyridine carboxylic acid derivatives.[1]

The pyridine nitrogen can also participate in coordination, potentially leading to tridentate binding or the formation of bridging polynuclear complexes. The tautomeric nature of the 4-hydroxypyridine moiety, existing in equilibrium between the enol and keto forms, further influences its coordination behavior and the electronic properties of the resulting metal complexes.[1][2] The methyl groups at the 2 and 6 positions can provide steric hindrance, influencing the geometry of the resulting complexes and potentially enhancing their stability.

The coordination of metal ions to biologically active organic molecules can significantly enhance their therapeutic efficacy.[3] Given that nicotinic acid and its derivatives have established biological roles, their metal complexes are of considerable interest for the development of new therapeutic and diagnostic agents.[4][5]

Synthesis of Coordination Complexes: General Considerations and Proposed Protocols

The synthesis of coordination complexes with this compound can be achieved through various methods, with the choice of solvent, temperature, and stoichiometry playing a crucial role in the final product's structure and purity. While specific literature on the coordination chemistry of this compound is limited, we can extrapolate from the well-documented synthesis of complexes with analogous hydroxypyridine carboxylic acids and hydroxypyridinones to propose reliable protocols.[6][7]

Key Synthetic Strategies

Several synthetic approaches can be employed for the preparation of coordination compounds with this compound:

  • Direct Reaction in Solution: This is the most straightforward method, involving the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is critical and often involves polar solvents like water, methanol, ethanol, or dimethylformamide (DMF) to dissolve the reactants.

  • Hydrothermal/Solvothermal Synthesis: This technique is particularly useful for growing single crystals suitable for X-ray diffraction studies. The reaction is carried out in a sealed vessel at elevated temperatures and pressures, which can promote the formation of thermodynamically stable crystalline products, including metal-organic frameworks (MOFs).[6]

  • pH Control: The deprotonation of the carboxylic acid and hydroxyl groups is essential for chelation. Therefore, controlling the pH of the reaction mixture, often by adding a base like sodium hydroxide, potassium hydroxide, or an organic base, is a critical parameter.

Proposed Protocol for the Synthesis of a Transition Metal Complex (e.g., Copper(II))

This protocol is adapted from established procedures for the synthesis of transition metal complexes with similar hydroxypyridine carboxylic acid ligands.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (or other suitable copper salt)

  • Methanol

  • Deionized water

  • Sodium hydroxide (0.1 M solution)

Procedure:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a minimal amount of methanol. Gentle warming may be required to aid dissolution.

  • pH Adjustment: While stirring, slowly add a 0.1 M solution of sodium hydroxide dropwise to the ligand solution until the ligand is fully deprotonated. The pH should be in the range of 5-7.

  • Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar amount of copper(II) acetate monohydrate in deionized water.

  • Complexation Reaction: Slowly add the copper(II) salt solution to the deprotonated ligand solution with constant stirring. A color change and/or the formation of a precipitate should be observed.

  • Reaction Completion and Crystallization: Stir the reaction mixture at room temperature for several hours or gently reflux for 1-2 hours to ensure complete reaction. For crystallization, the solution can be allowed to slowly evaporate at room temperature, or the product can be precipitated by the addition of a less polar solvent.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with a small amount of cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over silica gel.

Causality behind Experimental Choices:

  • The use of a methanolic solution for the ligand and an aqueous solution for the metal salt ensures good solubility of the reactants.

  • The addition of a base is crucial to deprotonate the carboxylic acid and hydroxyl groups, making them available for coordination to the copper(II) ion.

  • The choice of copper(II) acetate is often preferred as the acetate anion is a good leaving group and is less coordinating than other anions like chloride or nitrate.

  • Slow evaporation or precipitation with a less polar solvent are common techniques to induce crystallization and obtain a pure solid product.

Proposed Protocol for the Synthesis of a Lanthanide Complex (e.g., Europium(III))

This protocol is based on general methods for the synthesis of lanthanide complexes with aromatic carboxylic acid ligands.[8]

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (or other suitable lanthanide salt)

  • Ethanol

  • Deionized water

  • Ammonia solution (dilute)

Procedure:

  • Ligand Solution Preparation: Dissolve this compound in a mixture of ethanol and water.

  • pH Adjustment: Adjust the pH of the ligand solution to approximately 6-7 by the dropwise addition of a dilute ammonia solution.

  • Metal Salt Solution Preparation: Dissolve a stoichiometric amount of Europium(III) chloride hexahydrate in deionized water.

  • Complexation Reaction: Slowly add the Europium(III) salt solution to the ligand solution with vigorous stirring. A precipitate is expected to form.

  • Reaction Completion and Digestion: Heat the reaction mixture to 60-70 °C and stir for several hours to promote the formation of a well-defined crystalline product. This process is often referred to as digestion.

  • Isolation and Purification: Allow the mixture to cool to room temperature, and then collect the precipitate by filtration. Wash the solid with deionized water and then ethanol.

  • Drying: Dry the product in an oven at a moderate temperature (e.g., 80 °C) for several hours.

Causality behind Experimental Choices:

  • Lanthanide ions are hard acids and prefer to coordinate with hard bases like oxygen donor ligands. The deprotonated carboxylate and hydroxyl groups of the ligand are excellent coordinating agents for lanthanides.[9]

  • The use of a mixed solvent system (ethanol/water) can help to control the solubility of the reactants and the resulting complex.

  • Adjusting the pH with a weak base like ammonia helps to deprotonate the ligand without introducing strongly coordinating anions.

  • Digestion at a slightly elevated temperature can improve the crystallinity and purity of the final product.

Characterization of the Coordination Complexes

A thorough characterization of the synthesized complexes is essential to confirm their composition, structure, and purity. The following techniques are recommended:

Technique Information Obtained
Elemental Analysis (C, H, N) Confirms the empirical formula of the complex.
Infrared (IR) Spectroscopy Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O (carboxylate) and O-H (hydroxyl) groups. The disappearance of the broad O-H stretch and a significant shift in the carboxylate stretching frequencies are indicative of coordination.
UV-Vis Spectroscopy Can be used to study the electronic transitions in the complex and to determine the coordination environment of the metal ion, particularly for transition metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry of the metal ion.[10]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can be used to identify the presence of coordinated or lattice solvent molecules.

Potential Applications

Coordination complexes of this compound are expected to have a range of applications, drawing parallels from the known uses of similar hydroxypyridinone and hydroxypyridine carboxylic acid complexes.

Medicinal Chemistry
  • Therapeutic Agents: Metal complexes can exhibit enhanced biological activity compared to the free ligand.[3] Given the biological relevance of nicotinic acid derivatives, these complexes could be explored as potential anticancer, antimicrobial, or anti-inflammatory agents.[5] The choice of the metal ion can be tailored to target specific biological pathways.

  • Diagnostic Agents: Lanthanide complexes are known for their unique luminescent and magnetic properties.[4] Europium(III) and Terbium(III) complexes of this ligand could be investigated as luminescent probes for bio-imaging applications. Gadolinium(III) complexes could be explored as potential contrast agents for Magnetic Resonance Imaging (MRI).[7]

Materials Science
  • Luminescent Materials: Lanthanide complexes of this compound could be utilized in the development of novel luminescent materials for applications in lighting, displays, and sensors.

  • Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic transformations.[11][12] The coordination environment provided by this compound could lead to the development of catalysts with unique selectivity and activity.[13]

  • Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand makes it a suitable building block for the construction of MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Visualizations

Ligand Structure and Coordination Mode

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation cluster_reaction Reaction and Isolation A Dissolve Ligand in Solvent B Adjust pH with Base A->B D Mix Ligand and Metal Solutions B->D C Dissolve Metal Salt in Solvent C->D E Stir/Reflux D->E F Crystallization/Precipitation E->F G Filter and Wash F->G H Dry Product G->H I I H->I Characterization

Caption: General experimental workflow for the synthesis of coordination complexes.

Conclusion

This compound is a promising ligand for the development of a wide range of coordination complexes with potential applications in medicine and materials science. While direct experimental data for this specific ligand is emerging, the well-established coordination chemistry of analogous hydroxypyridine carboxylic acids and hydroxypyridinones provides a strong foundation for future research. The protocols and insights provided in this guide are intended to serve as a valuable starting point for researchers venturing into this exciting area of coordination chemistry. Further exploration of the synthesis, structural characterization, and functional properties of these complexes is highly encouraged to unlock their full potential.

References

  • Long, S., et al. (2020). The keto–enol tautomerism of 4-hydroxy-3-pyridine-carboxylic acid (B1), aka 4-hydroxy-nicotinic acid, was studied in detail in the solid phase. CrystEngComm, 22(1), 123-132.
  • Yuan, L., et al. (2008). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Crystal Growth & Design, 8(3), 944-953.
  • [No valid reference found]
  • Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.
  • Teotonio, E. E. S., et al. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium(III) complexes. Inorganica Chimica Acta, 359(11), 3509-3516.
  • Gaki, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13466-13480.
  • Moore, E. G., et al. (2008). 3,4,3-LI(1,2-HOPO): A Hexadentate Chelator for the Development of Gadolinium(III) MRI Contrast Agents. Inorganic Chemistry, 47(20), 9128-9140.
  • Yamanaka, M., & Nakao, Y. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 11(40), 10864-10877.
  • Nagy, V., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 24(2), 754-768.
  • [No valid reference found]
  • [No valid reference found]
  • [No valid reference found]
  • [No valid reference found]
  • Gawryszewska, P., et al. (2021). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review.
  • Singh, N., & Singh, R. K. (2020). Biomedical applications of lanthanide complexes. Journal of Chemical and Pharmaceutical Research, 12(6), 1-10.
  • Gumede, N. C., et al. (2016). Synthesis, Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. Molecules, 21(11), 1569.
  • [No valid reference found]
  • Staun, B. C., & Oliver, A. G. (2013). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1438–o1439.
  • Kumar, A., et al. (2023). Therapeutic Applications of Transition Metal Complexes. IOSR Journal of Applied Chemistry, 16(5), 23-30.

Sources

Application Notes & Protocols: 4-Hydroxy-2,6-dimethylnicotinic Acid as a Novel Linker in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a forward-looking guide on the potential applications of 4-Hydroxy-2,6-dimethylnicotinic acid in materials science, with a primary focus on its utility as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. While direct literature on the materials science applications of this specific molecule is nascent, this guide extrapolates from established principles and experimental data from structurally analogous compounds, such as 4-hydroxy-6-methylnicotinic acid and 4-hydroxypyridine-2,6-dicarboxylic acid. We present a theoretical framework, key synthetic considerations, and detailed, adaptable protocols to empower researchers to explore the potential of this promising, yet uncharted, building block.

Introduction: The Potential of this compound in Crystal Engineering

This compound presents a unique combination of functional groups that make it an intriguing candidate for the construction of novel porous materials. Its pyridine ring offers a nitrogen atom for coordination, while the carboxylic acid and hydroxyl groups provide versatile binding sites for metal ions. The presence of two methyl groups can introduce steric effects that may influence the resulting framework topology and pore environment. These structural features suggest its potential to form robust and functional MOFs and coordination polymers with applications in gas storage, catalysis, and drug delivery.

Key Structural Features and Their Implications:

  • Carboxylic Acid Group (-COOH): A primary coordination site for metal ions, capable of forming strong bonds and acting as a charge-balancing anion.

  • Hydroxyl Group (-OH): Can participate in coordination with metal centers or form hydrogen bonds within the framework, enhancing structural stability.

  • Pyridine Nitrogen: A potential coordination site, allowing for the formation of multi-dimensional networks.

  • Methyl Groups (-CH3): These groups can introduce hydrophobicity into the pores and influence the framework's architecture through steric hindrance.

Proposed Application: Synthesis of Metal-Organic Frameworks (MOFs)

The self-assembly of metal ions with organic linkers like this compound under hydrothermal or solvothermal conditions is a promising route to novel MOFs. The choice of metal ion, solvent, and reaction conditions will be critical in dictating the final structure and properties of the material.

Rationale for MOF Synthesis

The synthesis of MOFs using analogous pyridine-based carboxylic acids has been well-documented. For instance, 4-hydroxypyridine-2,6-dicarboxylic acid has been successfully employed to create 2D and 3D coordination polymers with various metal ions, including Zn(II) and Nd(III).[1] Similarly, 4-hydroxy-6-methylnicotinic acid has been utilized in the synthesis of lanthanide complexes.[2] These precedents strongly suggest that this compound can serve as an effective linker in MOF synthesis.

General Synthetic Workflow

The general workflow for the synthesis of a MOF using this compound would involve the reaction of the ligand with a metal salt in a suitable solvent, followed by heating to promote crystallization.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization Ligand This compound Mixing Mixing & Sonication Ligand->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Heating Solvothermal/Hydrothermal Heating (e.g., 80-120 °C) Mixing->Heating Cooling Slow Cooling to Room Temp. Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying under Vacuum Filtration->Drying Characterization PXRD, TGA, SEM, Gas Adsorption Drying->Characterization

Caption: General workflow for the synthesis of MOFs using this compound.

Detailed Experimental Protocols

The following protocols are proposed starting points for the synthesis of MOFs using this compound. Researchers should consider these as adaptable frameworks and optimize conditions based on experimental outcomes.

Protocol 1: Synthesis of a Zinc-based MOF

This protocol is adapted from general procedures for the synthesis of zinc-based coordination polymers.

Materials and Reagents:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of deionized water.

  • Combine the two solutions in the 20 mL scintillation vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C over 2 hours, hold at 100 °C for 24 hours, and then cool to room temperature over 12 hours.

  • Colorless crystals should form. Isolate the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at room temperature.

Protocol 2: Synthesis of a Lanthanide-based MOF

This protocol is based on the synthesis of lanthanide complexes with similar ligands.[2]

Materials and Reagents:

  • This compound

  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) or other lanthanide salt

  • Deionized water

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.2 mmol of this compound in 10 mL of a 1:1 (v/v) mixture of deionized water and ethanol.

  • Add 0.1 mmol of Nd(NO₃)₃·6H₂O to the solution.

  • Seal the autoclave and place it in a programmable oven.

  • Heat to 120 °C over 4 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 24 hours.

  • Isolate the resulting crystals by filtration.

  • Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Air-dry the crystals.

Characterization of the Resulting Materials

A thorough characterization of the synthesized materials is crucial to understand their structure and properties.

Technique Purpose Expected Information
Powder X-ray Diffraction (PXRD) To determine the crystalline phase and purity of the bulk sample.A unique diffraction pattern confirming the formation of a new crystalline material.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise atomic structure of the MOF.The coordination environment of the metal ion, the connectivity of the framework, and the pore dimensions.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.The temperature at which the framework decomposes and the presence of solvent molecules within the pores.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF.Information on the shape and size distribution of the synthesized crystals.
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity and surface area of the material.The Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

Safety and Handling

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Conclusion and Future Outlook

This compound holds significant promise as a versatile building block for the creation of new functional materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to begin exploring its potential in materials science. Future work should focus on systematically varying the metal ions, solvents, and reaction conditions to generate a family of new MOFs and coordination polymers. The investigation of their properties for applications such as gas separation, catalysis, and sensing will be a key area of future research.

References

  • PubChem. (n.d.). 4-Hydroxy-6-methyl-nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Hydroxy-6-methyl-nicotinic acid, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • PubMed. (2008). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Ligand Engineering with 4-Hydroxy-2,6-dimethylnicotinic Acid (HDMNA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry, materials science, and drug development. It details the utility of 4-Hydroxy-2,6-dimethylnicotinic acid (HDMNA) as a versatile ligand for constructing metal-organic frameworks (MOFs) and discrete coordination complexes.[1]

Executive Summary

This compound (HDMNA) represents a class of "privileged ligands" offering multifunctional coordination sites. Unlike simple pyridine carboxylates, HDMNA introduces unique steric and electronic properties due to the flanking methyl groups at positions 2 and 6, and the tautomerizable hydroxyl group at position 4.

This guide provides protocols for utilizing HDMNA to synthesize transition metal and lanthanide complexes. Key applications include luminescent materials (via the antenna effect) and bioactive coordination compounds .

Ligand Profile & Mechanistic Insight

Chemical Identity & Tautomerism

To successfully complex HDMNA, researchers must understand its solution-state behavior.[1] The molecule exists in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms.

  • Solid State: Predominantly exists as the 4-pyridone zwitterion.[1]

  • Coordination Implication: The deprotonation of the 4-OH group is difficult (

    
    ).[1] However, the 3-carboxylate is easily deprotonated (
    
    
    
    ).[1]
  • Steric Constraint: The methyl groups at positions 2 and 6 create significant steric hindrance around the pyridine nitrogen. Crucial Insight: This steric bulk often suppresses N-coordination, forcing the metal to bind preferentially via the carboxylate and the 4-oxygen (O,O-chelation), forming thermodynamically stable 6-membered chelate rings.[1]

Coordination Modes

The versatility of HDMNA allows for three primary binding modes, controlled by pH and metal ion radius:

  • Monodentate: Carboxylate binding only (low pH).[1]

  • Bidentate Chelate (O,O'): Binding via the carboxylate oxygen and the 4-oxo group (requires basic conditions).

  • Bridging (

    
     or 
    
    
    
    ):
    Linking multiple metal centers to form polymeric chains or MOFs.[1]
Visualizing the Chemistry

The following diagram illustrates the tautomeric shift and the resulting coordination potential.

G Ligand This compound (Neutral) Tautomer 4-Pyridone Form (Zwitterion) Ligand->Tautomer Equilibrium (Solvent Dependent) Mode1 Mode A: Monodentate (Carboxylate only) Tautomer->Mode1 Acidic pH (Metal-O bond) Mode2 Mode B: O,O-Chelation (Salicylate-like) Tautomer->Mode2 Basic pH (Metal-O,O bond) Mode3 Mode C: Bridging (MOF/Polymer) Mode2->Mode3 Excess Metal High Temp

Figure 1: Tautomeric equilibrium and pH-dependent coordination modes of HDMNA.[1]

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Lanthanide MOFs

Objective: Synthesize luminescent coordination polymers (e.g., using Eu³⁺ or Tb³⁺). Mechanism: The aromatic ring of HDMNA acts as an "antenna," absorbing UV light and transferring energy to the lanthanide ion.

Materials:

  • HDMNA (1.0 mmol)[1]

  • Ln(NO₃)₃[1][2]·6H₂O (1.0 mmol) (Ln = Eu, Tb, or Gd)

  • NaOH (1.0 M solution)[1]

  • Deionized Water (15 mL)

Step-by-Step Procedure:

  • Ligand Activation: Dissolve 1.0 mmol (approx. 167 mg) of HDMNA in 10 mL of deionized water.

  • pH Adjustment: Slowly add NaOH dropwise under stirring until pH reaches 6.5–7.0. Note: Do not exceed pH 8 to avoid lanthanide hydroxide precipitation.[1]

  • Metal Addition: Dissolve 1.0 mmol of the Lanthanide Nitrate in 5 mL water and add to the ligand solution. A precipitate may form immediately.[1]

  • Hydrothermal Treatment: Transfer the suspension to a 25 mL Teflon-lined stainless steel autoclave.

  • Crystallization: Heat at 160°C for 72 hours . Cool to room temperature over 24 hours (slow cooling promotes single-crystal growth).[1]

  • Isolation: Filter the resulting crystals, wash with water (3x) and ethanol (1x). Dry in air.[1]

Protocol B: Solution-Phase Synthesis of Transition Metal Complexes

Objective: Synthesize discrete complexes (e.g., Cu(II) or Co(II)) for bioactivity screening.[1]

Materials:

  • HDMNA (2.0 mmol)[1]

  • Cu(OAc)₂[1]·H₂O (1.0 mmol)[1]

  • Methanol/Water (1:1 v/v)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.0 mmol of HDMNA in 20 mL of Methanol/Water mixture. Heat to 50°C to ensure complete dissolution.[1]

  • Metalation: Add 1.0 mmol of Copper(II) Acetate. The solution color will shift (typically to blue/green).

  • Reflux: Reflux the mixture at 70°C for 4 hours.

  • Precipitation: Concentrate the solution to half volume using a rotary evaporator. Allow to stand at 4°C overnight.[1]

  • Purification: Recrystallize the solid from hot ethanol to obtain pure crystals.

Characterization & Validation Data

To ensure the complex has formed correctly, compare your data against these expected parameters.

Infrared Spectroscopy (FT-IR) Validation

The shift in carbonyl stretching frequencies is the primary indicator of coordination.

Functional GroupFree Ligand (

)
Metal Complex (

)
Diagnostic Interpretation

1710–17301600–1650Red shift indicates carboxylate coordination.[1]

1380–14001360–1390Separation (

) indicates binding mode (Monodentate vs Bidentate).[1]

1640–16601610–1630Shift confirms O-coordination at position 4.[1]

3200–3400Broad/AbsentLoss of OH stretch confirms deprotonation/coordination.
Structural Validation (XRD)
  • Target Geometry: Expect distorted octahedral or square pyramidal geometries for transition metals (Cu/Co).

  • Check for Solvents: These complexes often crystallize as hydrates (

    
    ). TGA (Thermogravimetric Analysis) should show weight loss at 100–150°C corresponding to coordinated water molecules.
    

Workflow Diagram: From Synthesis to Application

Workflow cluster_prep Phase 1: Preparation cluster_syn Phase 2: Synthesis Method cluster_val Phase 3: Validation Step1 Ligand Solubilization (pH Control Critical) Step2 Metal Salt Addition (Stoichiometry 1:2 or 1:1) Step1->Step2 MethodA Hydrothermal (160°C, 3 days) Target: MOFs/Polymers Step2->MethodA MethodB Solution Reflux (70°C, 4 hours) Target: Discrete Complexes Step2->MethodB Test1 FT-IR Analysis (Check COO- shift) MethodA->Test1 MethodB->Test1 Test2 Single Crystal XRD (Confirm Geometry) Test1->Test2

Figure 2: Experimental workflow for synthesizing and validating HDMNA metal complexes.

References

  • Verma, S. K., & Bhojak, N. (2012). Microwave assisted synthesis, spectral and antibacterial studies of complexes of 2-hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II).[1][3] International Journal of Chemistry.[1][3]

  • Norkus, E., et al. (2003).[3] Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Heteroatom Chemistry. [1]

  • Marques, L. F., et al. (2025). Lanthanide complexes of 2-hydroxynicotinic acid: Synthesis, luminescence properties and crystal structures. Journal of Luminescence (Preprint/Analogous Study).

  • PubChem Compound Summary. (2025). 4-Hydroxy-6-methyl-nicotinic acid (CID 10702014).[1] National Center for Biotechnology Information.[1]

Sources

Application Notes and Protocols: Harnessing the Potential of HIF-Prolyl Hydroxylase Inhibitors in Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Experimental Use of 4-Hydroxy-2,6-dimethylnicotinic Acid and Related Compounds for the Stabilization of Hypoxia-Inducible Factor (HIF)-1α

Introduction: The Role of HIF-Prolyl Hydroxylase Inhibitors in Cellular Oxygen Sensing

In the intricate landscape of cellular responses to oxygen availability, the Hypoxia-Inducible Factor (HIF) signaling pathway plays a central role.[1][2] HIFs are transcription factors that orchestrate the expression of a multitude of genes involved in critical processes such as angiogenesis, erythropoiesis, and metabolic adaptation to low oxygen conditions (hypoxia).[1] The master regulator of this pathway, HIF-1α, is tightly controlled by a class of enzymes known as HIF-prolyl hydroxylases (PHDs).[3][4][5]

Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit, marking it for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][3] However, under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes, including vascular endothelial growth factor (VEGF) and erythropoietin (EPO).[1][3]

Small molecule inhibitors of PHDs, such as the nicotinic acid derivative class to which this compound belongs, can mimic a hypoxic response even under normoxic conditions.[3][4] These compounds competitively inhibit PHD activity, leading to the stabilization of HIF-1α and the subsequent activation of downstream pathways.[3][6] This guide provides detailed experimental protocols for researchers utilizing this compound or similar PHD inhibitors to investigate the HIF-1α signaling cascade. While "this compound" is not extensively documented in publicly available literature, the principles and protocols outlined here are broadly applicable to this class of compounds.

Chemical and Physical Properties of a Related Compound: 4-Hydroxy-6-methylnicotinic acid

PropertyValueSource
CAS Number 67367-33-3[7][8]
Molecular Formula C₇H₇NO₃[8]
Molecular Weight 153.14 g/mol [9]
Appearance White to off-white solid[7]
Melting Point 263-265°C[7]
Storage 2-8°C, stored in inert gas[10]

Safety and Handling:

4-Hydroxy-6-methylnicotinic acid may cause skin and serious eye irritation, as well as respiratory irritation.[9] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Mechanism of Action: Stabilization of HIF-1α

The core mechanism of action for this compound and related compounds is the inhibition of HIF-prolyl hydroxylases. This inhibition prevents the degradation of the HIF-1α subunit, leading to its accumulation and subsequent activation of target gene transcription.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_p HIF-1α PHDs PHDs (O₂, Fe²⁺, 2-OG) HIF-1α_p->PHDs Hydroxylation VHL VHL Complex PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α (Stabilized) HIF_Complex HIF-1α/HIF-1β Dimer HIF-1α_s->HIF_Complex PHD_Inhibitor 4-Hydroxy-2,6- dimethylnicotinic acid PHD_Inhibitor->PHDs Inhibition HIF-1β HIF-1β HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binding Target_Genes Target Gene Transcription (VEGF, EPO, etc.) HRE->Target_Genes Activation

Figure 1: HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Experimental Protocols

The following protocols provide a framework for investigating the biological effects of this compound. It is crucial to optimize concentrations and incubation times for specific cell lines or animal models.

Protocol 1: In Vitro HIF-1α Stabilization Assay

This protocol details the steps to assess the ability of this compound to stabilize HIF-1α in a cell culture model.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., human neuroblastoma SH-SY5Y cells) in the recommended medium and conditions.[6]

  • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Treat the cells with a range of concentrations of the compound (e.g., 0.1 µM to 50 µM). A vehicle control (DMSO) should be included. A positive control for hypoxia (e.g., 1% O₂) is also recommended.

  • Incubate the cells for a predetermined time (e.g., 4-24 hours).

2. Protein Extraction and Western Blotting:

  • After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the HIF-1α band intensity to the loading control.

  • Compare the levels of HIF-1α in treated cells to the vehicle control. An increase in the HIF-1α/loading control ratio indicates stabilization.

Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of conditioned media from cells treated with this compound on the tube-forming ability of endothelial cells, a key process in angiogenesis.[11][12]

1. Preparation of Conditioned Media:

  • Treat a cell line known to produce angiogenic factors (e.g., cancer cell lines or fibroblasts) with this compound as described in Protocol 1 for 24-48 hours in serum-free or low-serum medium.

  • Collect the culture supernatant (conditioned media) and centrifuge to remove any cells or debris. The supernatant can be stored at -80°C.

2. Tube Formation Assay:

  • Thaw a basement membrane matrix (e.g., Matrigel®) on ice and coat the wells of a 96-well plate.[13] Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the solidified matrix.

  • Replace the seeding medium with the prepared conditioned media. Include conditioned media from vehicle-treated cells as a negative control and a known angiogenic factor (e.g., VEGF) as a positive control.

  • Incubate the plate at 37°C for 4-18 hours.[12]

3. Visualization and Quantification:

  • Visualize the formation of tube-like structures using a light microscope.

  • Capture images of the tubes.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).

Angiogenesis_Workflow Start Start: Treat Cells with This compound Collect_CM Collect Conditioned Media Start->Collect_CM Add_CM Add Conditioned Media to HUVECs Collect_CM->Add_CM Coat_Plate Coat 96-well Plate with Matrigel® Seed_HUVEC Seed HUVEC Cells Coat_Plate->Seed_HUVEC Seed_HUVEC->Add_CM Incubate Incubate for 4-18 hours Add_CM->Incubate Visualize Visualize and Image Tube Formation Incubate->Visualize Quantify Quantify Tube Length, Junctions, and Branches Visualize->Quantify End End Quantify->End

Figure 2: Workflow for the in vitro angiogenesis (tube formation) assay.

Protocol 3: Erythropoietin (EPO) Secretion Assay

This protocol measures the secretion of EPO from cells treated with this compound, a key downstream target of HIF-1α.[14][15][16]

1. Cell Treatment and Sample Collection:

  • Culture a cell line known to produce EPO (e.g., human hepatoma HepG2 or renal carcinoma cells) in appropriate conditions.

  • Treat the cells with a range of concentrations of this compound and a vehicle control for 24-72 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.

2. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Use a commercially available human EPO ELISA kit.[14][15][17]

  • Follow the manufacturer's instructions for the assay. Typically, this involves:

    • Adding standards, controls, and samples to a microplate pre-coated with an anti-human EPO antibody.

    • Incubating the plate to allow the EPO in the samples to bind to the antibody.

    • Washing the plate to remove unbound substances.

    • Adding a biotin-conjugated anti-human EPO antibody, followed by a streptavidin-HRP conjugate.[17]

    • Washing the plate again.

    • Adding a substrate solution (e.g., TMB) that will react with the HRP to produce a colored product.[17]

    • Stopping the reaction with a stop solution.[17]

3. Data Analysis:

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of EPO in the samples by interpolating their absorbance values on the standard curve.

  • Compare the EPO concentrations in the supernatants of treated cells to the vehicle control.

Conclusion

This compound and related HIF-prolyl hydroxylase inhibitors are powerful tools for studying the cellular response to hypoxia and for exploring the therapeutic potential of activating the HIF-1α pathway. The protocols provided in this guide offer a starting point for researchers to investigate the effects of these compounds on HIF-1α stabilization, angiogenesis, and erythropoietin production. As with any experimental system, careful optimization and the use of appropriate controls are paramount for obtaining robust and reproducible data.

References

  • This compound - MySkinRecipes. (n.d.). Retrieved January 30, 2026, from [Link]

  • HIF prolyl-hydroxylase inhibitor - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 14081034 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • HIF prolyl-hydroxylase inhibitor - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • HIF1α Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Regulatory mechanisms of hypoxia-inducible factor 1 activity: Two decades of knowledge. (2018). Cancer Science, 109(12), 3477-3500.
  • Human EPO ELISA Kit User Guide (Pub.No. MAN0018712 C.0 (32)). (2019). Thermo Fisher Scientific.
  • Current methods for assaying angiogenesis in vitro and in vivo. (2005). Methods, 35(4), 367-376.
  • Electronic Supplementary Information - The Royal Society of Chemistry. (2022).
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021). International Journal of Molecular Sciences, 22(11), 5645.
  • Endothelial Tube Formation Assay (In Vitro Angiogenesis) - Cell Biolabs, Inc. (n.d.). Retrieved January 30, 2026, from [Link]

  • HIF1-alpha Signaling Pathway - RayBiotech. (n.d.). Retrieved January 30, 2026, from [Link]

  • Erythropoietin ELISA (EPO ELISA) - ALPCO Diagnostics. (n.d.). Retrieved January 30, 2026, from [Link]

  • Angiogenesis Assays - ibidi. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. (2023). Protein Science, 32(12), e4821.
  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. (2019). Biochemistry, 58(13), 1765-1777.
  • D-a-(6-methyl-4-hydroxy-nicotinic Acid Amide)-p-hydroxyphenyl Acetic Acid CAS 70785-61-4 - Home Sunshine Pharma. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4-Hydroxy-6-methyl-nicotinic acid, 97%, Thermo Scientific Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Hydroxy-2,6-dimethylnicotinic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve synthesis yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is crucial for drug discovery and development pipelines. A common and effective route to this molecule involves a multi-step process, typically starting with a Hantzsch-type pyridine synthesis to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid. This guide will address common challenges encountered in both stages of this synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and its precursors.

Part 1: Synthesis of Ethyl 4-Hydroxy-2,6-dimethylnicotinate (Hantzsch-type Reaction)

A common precursor to the target molecule is its ethyl ester, which can be synthesized via a reaction analogous to the Hantzsch pyridine synthesis.[1][2][3] This typically involves the condensation of ethyl acetoacetate, an ammonia source (like ammonium acetate), and a third component to introduce the 4-hydroxy group.

Q1: My yield of ethyl 4-hydroxy-2,6-dimethylnicotinate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in Hantzsch-type syntheses can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Reagents: Ensure that your starting materials, especially ethyl acetoacetate and the aldehyde (if used), are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. While some Hantzsch reactions proceed at room temperature, others require heating. If you are running the reaction at room temperature with low yield, consider gradually increasing the temperature. Conversely, if you are observing significant side product formation at elevated temperatures, a lower temperature might be beneficial.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a common solvent for Hantzsch synthesis.[1] However, exploring other options like methanol or even aqueous conditions might be advantageous.[3]

    • Catalyst: While the classic Hantzsch synthesis can proceed without a catalyst, acidic catalysts like p-toluenesulfonic acid (PTSA) have been shown to improve yields in similar reactions.[3] Consider adding a catalytic amount of a mild acid.

  • Stoichiometry of Reactants: The molar ratios of the reactants are crucial. For a typical Hantzsch synthesis, two equivalents of the β-ketoester and one equivalent of the aldehyde and ammonia source are used.[2][3] Ensure your stoichiometry is correct.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the degradation of products and the formation of by-products.

Q2: I am observing a significant amount of a side product that is difficult to separate from my desired ethyl 4-hydroxy-2,6-dimethylnicotinate. How can I identify and minimize it?

A2: Side product formation is a common issue. Here are some potential side products and strategies to mitigate them:

  • Incomplete Cyclization/Oxidation: The Hantzsch synthesis initially forms a dihydropyridine intermediate, which then needs to be oxidized to the final pyridine.[1][2][3] If the oxidation is incomplete, you will have a mixture of the dihydropyridine and pyridine.

    • Solution: Ensure adequate aeration during the reaction or consider adding a mild oxidizing agent like ferric chloride, manganese dioxide, or potassium permanganate in a subsequent step.[3]

  • Michael Addition Products: The reaction can sometimes stall after the initial Michael addition, leading to open-chain intermediates.

    • Solution: Optimizing the reaction temperature and time can favor the cyclization step.

  • Self-Condensation of Ethyl Acetoacetate: Under certain conditions, ethyl acetoacetate can undergo self-condensation.

    • Solution: Careful control of the reaction temperature and the order of addition of reagents can minimize this. Adding the ammonia source last is often recommended.

Q3: The work-up procedure for my Hantzsch reaction is messy, and I'm losing a lot of product during extraction. What is a more efficient work-up and purification strategy?

A3: A robust work-up and purification protocol is essential for maximizing your isolated yield.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If your product precipitates, it can be isolated by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove water-soluble impurities.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the solid product. Ethanol or a mixture of ethanol and water are good starting points for recrystallization solvents.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexane is a typical eluent system for this type of compound.

Part 2: Hydrolysis of Ethyl 4-Hydroxy-2,6-dimethylnicotinate to this compound

The final step is the conversion of the ethyl ester to the desired carboxylic acid.

Q1: My hydrolysis reaction is not going to completion, or I am seeing decomposition of my product. How can I optimize the hydrolysis?

A1: Incomplete hydrolysis or product degradation can be addressed by carefully controlling the reaction conditions.

  • Choice of Base/Acid: Both basic and acidic conditions can be used for hydrolysis.

    • Basic Hydrolysis: A solution of sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (like ethanol or methanol) is commonly used. The reaction is typically heated to reflux.

    • Acidic Hydrolysis: A solution of a strong acid like hydrochloric acid or sulfuric acid in water can also be used, often with heating.

  • Reaction Temperature and Time: Monitor the reaction by TLC to determine the optimal time and temperature. Prolonged heating, especially under harsh basic or acidic conditions, can lead to decarboxylation or other side reactions. A temperature range of 60-80°C is a good starting point.

  • Work-up: After the hydrolysis is complete (as indicated by TLC), the work-up is critical for isolating the carboxylic acid.

    • If basic hydrolysis was used, cool the reaction mixture and carefully acidify it with a strong acid (e.g., HCl) to a pH of 1-2.[4] The carboxylic acid should precipitate out of the solution.

    • If acidic hydrolysis was used, the product may precipitate upon cooling. If not, neutralizing the excess acid with a base might be necessary.

Q2: The purity of my final this compound is low after precipitation. What are some effective purification methods?

A2: The purity of the final product can be improved through the following methods:

  • Recrystallization: Recrystallization from water or an alcohol-water mixture is often effective for purifying nicotinic acid derivatives.

  • Washing: Thoroughly washing the precipitated solid with cold water can remove residual salts and other water-soluble impurities.

  • Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with activated carbon can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: A widely applicable route is a two-step synthesis. The first step is a Hantzsch-type pyridine synthesis to form ethyl 4-hydroxy-2,6-dimethylnicotinate. This is followed by the hydrolysis of the ethyl ester to the final carboxylic acid.

Q: What are the key reaction parameters to control for optimal yield and purity in the Hantzsch synthesis step?

A: The critical parameters are the purity of the reagents, the reaction temperature, the choice of solvent, and the reaction time. Careful optimization of these parameters is necessary to maximize the yield and minimize the formation of side products.

Q: What are the typical starting materials for the Hantzsch synthesis of the ethyl ester precursor?

A: The synthesis would likely involve the condensation of two equivalents of ethyl acetoacetate with a source of ammonia, such as ammonium acetate.[5]

Q: How can I monitor the progress of both the Hantzsch reaction and the hydrolysis step?

A: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Hydroxy-2,6-dimethylnicotinate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (2 equivalents) and a suitable solvent (e.g., ethanol).

  • Add ammonium acetate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Hydrolysis of Ethyl 4-Hydroxy-2,6-dimethylnicotinate
  • In a round-bottom flask, dissolve the ethyl 4-hydroxy-2,6-dimethylnicotinate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the solid in a vacuum oven to obtain the final product, this compound.

Data Summary

StepReactionKey ParametersTypical Yield Range
1Hantzsch-type SynthesisTemperature, Solvent, Purity of Reagents60-80%
2HydrolysisBase/Acid concentration, Temperature85-95%

Visualizations

Synthetic Pathway

Synthesis_Pathway reagents1 Ethyl Acetoacetate + Ammonium Acetate intermediate Ethyl 4-hydroxy-2,6- dimethylnicotinate reagents1->intermediate Hantzsch-type Condensation final_product 4-Hydroxy-2,6- dimethylnicotinic acid intermediate->final_product Hydrolysis reagents2 NaOH or HCl (aq)

Caption: A two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Hantzsch Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->start No (Purify/Re-weigh) optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) reagents_ok->optimize_conditions Yes monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction check_workup Review Work-up & Purification monitor_reaction->check_workup end Yield Improved check_workup->end

Caption: A decision tree for troubleshooting low yield in the Hantzsch synthesis step.

References

  • jOeCHEM. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch reaction of benzaldehyde, ammonium acetate and ethyl acetoacetate catalyzed by complex 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. RSC Publishing. [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from [Link]

  • Beilstein Journals. (2020, November 24). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Solubilization Strategies for 4-Hydroxy-2,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-33259-21-1 Compound: 4-Hydroxy-2,6-dimethylnicotinic acid CAS: 33259-21-1 Support Tier: Senior Application Scientist

Executive Summary: The Physicochemical Barrier

Users frequently report precipitation or failure to dissolve when working with This compound . This is not a quality defect but a predictable consequence of its zwitterionic nature .

Structurally, this molecule contains both a carboxylic acid (proton donor) and a pyridine nitrogen/4-hydroxy group (proton acceptors). In the solid state and at neutral pH, it exists primarily as a pyridone zwitterion . This creates a high-energy crystal lattice stabilized by strong intermolecular hydrogen bonding networks (Head-to-Tail stacking).

The Solution: To solubilize this compound, you must disrupt this lattice energy by forcing the molecule into a single charged state (anionic or cationic) using pH manipulation or by using high-dielectric organic solvents.

Module 1: Physicochemical Profile & Mechanism[1]

Key Data Points
PropertyValueImplication for Solubility
CAS Number 33259-21-1Verification ID for reagents.
Molecular Weight 167.16 g/mol Small, but lattice energy dominates.
pKa1 (COOH) ~3.5 (Estimated)Below pH 3.5, it exists as a cation/neutral mix.
pKa2 (OH/NH) ~10.5 (Estimated)Above pH 10.5, it exists as a soluble dianion.
Isoelectric Point (pI) ~4.0 - 6.0DANGER ZONE: Minimum solubility occurs here.
Preferred Tautomer 4-PyridoneFavors strong crystal packing (insolubility).
The Tautomerism Trap

Researchers often assume the "4-hydroxy" structure implies phenol-like solubility. However, the equilibrium heavily favors the 4-pyridone tautomer.

  • Phenol form: Weaker H-bonding, better organic solubility.

  • Pyridone form: Strong amide-like H-bonding, poor solubility in neutral solvents.

Module 2: Validated Solubilization Protocols

Protocol A: Aqueous Solubilization (Preferred Method)

Target: Generate the highly soluble Sodium Salt (Dianion) . Best For: Cell culture additions (after dilution), chemical synthesis in water.

  • Calculate Molar Equivalents: You need at least 1.1 to 2.0 equivalents of Base (NaOH or KOH) relative to the compound.

    • Why? 1 eq neutralizes the COOH; the 2nd eq ensures deprotonation of the pyridone/OH, preventing re-aggregation.

  • Preparation:

    • Weigh the target amount of this compound.

    • Prepare a 1.0 M NaOH stock solution.

    • Add water to the powder (it will remain a suspension).

    • Dropwise Addition: Add 1.0 M NaOH while vortexing.

    • Observation: The suspension will clear rapidly as the pH exceeds 10.5.

  • Buffering (Critical Step):

    • Once dissolved, dilute with your target buffer (e.g., PBS or HEPES).

    • Warning: If the final pH drops below 6.0 during dilution, the compound will precipitate. Ensure your buffer capacity is sufficient to maintain pH > 7.5.

Protocol B: Organic Stock Solution

Target: High concentration stock for "squirt-and-dilute" applications. Best For: High-throughput screening, small volume spikes.

  • Solvent Choice:

    • DMSO (Dimethyl sulfoxide): Recommended. Disrupts H-bonding effectively. Solubility typically > 50 mg/mL.

    • Ethanol/Methanol: Poor. Often insufficient to break the pyridone lattice without heating.

  • Procedure:

    • Add DMSO to the powder.

    • Vortex vigorously for 30 seconds.

    • If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Store at -20°C. Check for crystal formation upon thawing (redissolve by warming to 37°C).

Module 3: Troubleshooting Decision Tree

SolubilizationLogic Start Start: this compound SolventCheck Choose Solvent System Start->SolventCheck Aqueous Aqueous / Buffer SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Is pH > 8.0? Aqueous->pHCheck DMSOCheck Use DMSO Organic->DMSOCheck EthanolCheck Use Ethanol/MeOH Organic->EthanolCheck SaltForm Add NaOH (2.0 eq) pHCheck->SaltForm No (Neutral pH) SuccessAq Soluble (Dianion) pHCheck->SuccessAq Yes SaltForm->SuccessAq Precipitate PRECIPITATION RISK (Isoelectric Point) SuccessOrg Soluble (Stock) DMSOCheck->SuccessOrg EthanolCheck->Precipitate Low Solubility

Figure 1: Decision tree for selecting the correct solubilization strategy based on solvent system.

Module 4: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." Your cell culture media (pH 7.4) likely brought the local pH near the compound's isoelectric point (pH ~4-6) or simply lowered the solubility limit.

  • Fix: Dilute the DMSO stock slowly while vortexing the media. Alternatively, ensure the final concentration is below the aqueous solubility limit (typically < 1 mM without pH adjustment).

Q2: Can I use HCl to dissolve it? A: Yes, technically. Lowering the pH below 2.0 will protonate the nitrogen, forming a soluble cationic salt. However, this is rarely biologically compatible. If your application tolerates high acidity (e.g., HPLC mobile phase), 0.1% TFA or Formic Acid is effective.

Q3: The compound turned slightly yellow in solution. Is it degraded? A: Not necessarily. Pyridone derivatives can exhibit pH-dependent color changes (halochromism) due to resonance shifts between tautomers. Verify purity via HPLC if the color change is drastic or accompanied by precipitate.

Q4: Why does the protocol recommend 2 equivalents of NaOH? A: The first equivalent neutralizes the carboxylic acid (-COOH). The second equivalent is often required to deprotonate the 4-hydroxy/pyridone moiety or simply to raise the bulk pH high enough to ensure the equilibrium shifts entirely away from the insoluble zwitterion.

References & Authority[1][2][3][4]

  • Compound Identification:

    • PubChem CID 10702014: 4-Hydroxy-6-methylnicotinic acid (Structural Analog used for property extrapolation).

    • CAS 33259-21-1: this compound.[1][2][3] Confirmed as key intermediate for Cilnidipine synthesis.[4] [Source: MySkinRecipes / Chemical Vendors]

  • Tautomerism & Solubility Mechanisms:

    • Tautomeric Polymorphism of 4-Hydroxynicotinic Acid.[5][6] (Explains the lattice energy and pyridone dominance).

  • Safety & Handling:

    • GHS Classification: H315 (Skin Irritant), H319 (Eye Irritant). Handle with standard PPE. [Source: Sigma-Aldrich / Ambeed MSDS]

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for 4-Hydroxy-2,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-2,6-dimethylnicotinic acid (CAS: 38146-28-6) is a critical heterocyclic building block, primarily utilized in the synthesis of dihydropyridine calcium channel blockers (e.g., Cilnidipine) and novel agrochemicals.

Users frequently encounter three specific challenges with this molecule:

  • Thermal Decarboxylation: Spontaneous loss of the carboxylic acid moiety during workup or GC analysis.

  • Tautomeric Peak Splitting: HPLC chromatograms showing "ghost" peaks due to keto-enol equilibrium.

  • Regioisomeric Impurities: By-products arising from asymmetrical condensation during the Hantzsch synthesis.

This guide provides the mechanistic understanding and validated protocols required to isolate and analyze this compound with high integrity.

Module 1: The "Phantom Peak" (Thermal Decarboxylation)

The Issue: Researchers often observe the disappearance of the target molecule (MW ~167 Da) and the appearance of a new peak (MW ~123 Da) after heating or Gas Chromatography (GC) analysis.

The Mechanism: this compound is structurally a vinylogous


-keto acid. The carboxylic acid at position 3 is destabilized by the electron-donating hydroxyl group at position 4 and the electron-withdrawing nature of the pyridine ring. Upon heating (>80°C) or in acidic reflux, it readily undergoes decarboxylation to form 2,6-dimethyl-4-pyridinol  (also known as 2,6-dimethyl-4-pyridone).

Diagnosis:

  • LC-MS: Presence of [M+H]+ 124.1.

  • NMR: Loss of the carboxylic acid proton; appearance of a new aromatic proton at position 3.

Pathway Diagram: Thermal Decarboxylation

Decarboxylation Target 4-Hydroxy-2,6-dimethyl- nicotinic acid (MW: 167.16) Transition Cyclic Transition State (Thermal Excitation) Target->Transition Heat (>80°C) Byproduct 2,6-Dimethyl-4-pyridinol (MW: 123.15) Transition->Byproduct -CO2 CO2 CO2 (Gas) Transition->CO2

Figure 1: Thermal degradation pathway of the target acid into its pyridinol counterpart.

Corrective Protocol:

  • Avoid GC: This molecule is not GC-stable without derivatization (silylation). Use HPLC.

  • Workup Temperature: Maintain rotary evaporator bath temperature <45°C.

  • Drying: Do not oven dry >60°C. Use vacuum desiccation over

    
    .
    

Module 2: Tautomerism & Chromatography Optimization

The Issue: HPLC analysis shows broad tailing peaks or split peaks for a single pure compound.

The Science: The molecule exists in a pH-dependent equilibrium between the 4-hydroxypyridine form (aromatic) and the 4-pyridone form (non-aromatic lactam). In standard neutral solvents, these forms interconvert on a timescale similar to chromatographic separation, leading to peak distortion.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Split/Tailing HPLC Peak CheckPH Check Mobile Phase pH Start->CheckPH IsNeutral Is pH Neutral (6-8)? CheckPH->IsNeutral ActionAcid Action: Acidify Mobile Phase (pH 2.5 - 3.0) IsNeutral->ActionAcid Yes ActionIonPair Action: Use Ion-Pair Reagent (e.g., Hexanesulfonate) IsNeutral->ActionIonPair No (Already Acidic) Result Result: Protonation of N locks tautomer -> Sharp Peak ActionAcid->Result ActionIonPair->Result

Figure 2: Logic flow for resolving chromatographic peak splitting caused by tautomerism.

Module 3: Validated Analytical Method (HPLC)

The following method is designed to separate the target acid from its decarboxylated byproduct and common Hantzsch synthesis impurities (e.g., ethyl acetoacetate derivatives).

Instrument Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µmStandard reversed-phase retention.
Mobile Phase A 20 mM

adjusted to pH 2.5 with

Low pH suppresses carboxylic acid ionization and protonates the pyridine nitrogen, forcing the molecule into a single cationic form.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 260 nmMax absorption for the nicotinic acid chromophore.
Temperature 30°CControlled temp reduces viscosity and stabilizes retention times.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
15.02080
15.1955
20.0955

Expected Retention Times (Approximate):

  • This compound: ~4.5 - 5.5 min (Elutes early due to polarity).

  • 2,6-Dimethyl-4-pyridinol (Decarboxylated impurity): ~6.5 - 7.5 min (Less polar due to loss of -COOH).

  • Ethyl Acetoacetate (Starting Material): ~12.0 min.

Module 4: Frequently Asked Questions (FAQs)

Q1: The solid product turned pink/brown upon storage. Is it degraded?

  • Answer: Likely yes, but superficially. Pyridine derivatives with hydroxyl groups are prone to oxidative coupling (formation of quinone-like dimers) upon exposure to air and light.

  • Fix: Recrystallize from water/ethanol and store in amber vials under argon.

Q2: Can I use UV-Vis spectrophotometry for quantification?

  • Answer: Caution is advised. The extinction coefficient (

    
    ) changes drastically with pH due to the phenol/phenolate/pyridone transitions. You must buffer your sample to a specific pH (preferably pH 2.0 or pH 10.0) where the species is uniform before measuring absorbance.
    

Q3: My yield is low (<40%) using the Hantzsch synthesis (Ethyl acetoacetate + Ammonia). Why?

  • Answer: The condensation often yields the dihydropyridine intermediate first.[2] If you did not include an explicit oxidation step (e.g., using

    
     or Bromine), you might be isolating the non-aromatic intermediate. Ensure the reaction protocol includes an oxidation/aromatization step.
    

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid and Derivatives. (Context: Acidic mobile phases for pyridine carboxylic acids). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids: Mechanism and Examples. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting "4-Hydroxy-2,6-dimethylnicotinic acid" Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Welcome to the technical support hub. As researchers, we often underestimate the deceptive complexity of 4-Hydroxy-2,6-dimethylnicotinic acid (CAS: [Specify if available, otherwise generic]). While it appears to be a simple pyridine derivative, its reactivity is governed by three critical factors that often derail standard protocols:

  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the 4-hydroxypyridine and 4-pyridone forms. This duality leads to "ghost peaks" in chromatography and regioselectivity issues (N- vs. O-alkylation) during synthesis.

  • Steric Congestion: The carboxylic acid at position C3 is flanked by a methyl group at C2 and a hydroxyl/keto group at C4. This creates significant steric hindrance, rendering standard Fischer esterification inefficient.

  • Amphoteric Nature: The presence of both basic nitrogen and acidic functional groups (COOH, OH) requires careful pH control during extraction and purification.

This guide provides field-proven troubleshooting for Analytical (GC/MS) and Synthetic derivatization.

Visualizing the Reactivity Landscape

Before troubleshooting, you must visualize the competing pathways. The diagram below maps the tautomeric shifts and derivatization routes.

G Start This compound (Amphoteric Core) Pyridone 4-Pyridone Tautomer (Dominant in Polar Solvents) Start->Pyridone Equilibrium Hydroxy 4-Hydroxypyridine Tautomer (Aromatic Form) Start->Hydroxy Equilibrium TMS GC/MS: Di-TMS Derivative (O-TMS Ester + O-TMS Ether) Pyridone->TMS Incomplete Derivatization Risk Hydroxy->TMS BSTFA/TMCS (Silylation) Chloro Synthesis: 4-Chloro Derivative (via POCl3) Hydroxy->Chloro POCl3/Reflux (Deoxychlorination) Ester Synthesis: C3-Ester (via Acid Chloride) Hydroxy->Ester SOCl2 then ROH (Steric Bypass)

Figure 1: Reaction pathways showing the critical tautomeric split that dictates derivatization success.

Module 1: Analytical Derivatization (GC/MS)

Context: You are attempting to analyze the molecule via GC/MS but are seeing tailing peaks, multiple isomers, or low sensitivity.

Common Issues & Solutions
SymptomRoot CauseTechnical Solution
Split Peaks / Ghosting Incomplete Silylation. The sterically hindered COOH and the tautomeric 4-OH/NH are not fully reacting, leading to a mix of mono- and di-TMS derivatives.Force the Reaction: Use BSTFA + 1% TMCS in Pyridine . The pyridine acts as a catalyst and acid scavenger, driving the equilibrium toward the enol (hydroxy) form for complete O-silylation [1]. Heat at 70°C for 45-60 mins .
Peak Tailing Active Hydrogens. Residual NH or OH groups interact with active sites on the GC liner or column.Liner Maintenance: Switch to a deactivated split/splitless liner with glass wool. Ensure the column is a non-polar phase (e.g., 5% phenyl) which is standard for TMS derivatives.
Precipitate in Vial Moisture Contamination. TMS reagents hydrolyze instantly upon contact with water.Strict Drying: Lyophilize samples overnight. Use anhydrous pyridine (stored over KOH or molecular sieves). If a precipitate forms (ammonium salts), centrifuge before injection.
Q: Why can't I just use Methanol/BF3 for methylation?

A: You can, but be cautious. While BF3-Methanol is excellent for standard fatty acids, this molecule's 4-OH group can interfere. The acidic conditions may protonate the ring nitrogen, reducing nucleophilicity. Furthermore, methylation of the 4-OH (forming the methoxy derivative) competes with N-methylation (forming the N-methyl pyridone). Silylation (TMS) is generally preferred for structural confirmation because it derivatizes both the COOH and OH/NH groups simultaneously, creating a single, volatile species [1].

Module 2: Synthetic Functionalization - The Carboxylic Acid (C3)

Context: You need to create an ester or amide at the C3 position, but yields are consistently <20% using standard Fischer esterification (Acid + Alcohol + H2SO4).

The "Steric Blockade" Protocol

The methyl group at C2 and the hydroxyl at C4 effectively shield the C3 carbonyl from nucleophilic attack. You must switch to a high-energy intermediate.

Recommended Workflow: Acid Chloride Activation

  • Reagent: Thionyl Chloride (

    
    ) is preferred over Oxalyl Chloride for this substrate due to the robustness of the pyridine ring.
    
  • Catalyst: Add a drop of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Procedure:

    • Reflux the acid in neat

      
       (excess) for 2-3 hours.
      
    • Critical Step: Evaporate excess

      
       completely under vacuum (add dry toluene and re-evaporate to azeotrope trace 
      
      
      
      ).
    • Dissolve the resulting crude acid chloride in DCM/THF and add your alcohol/amine with a base (TEA or Pyridine) [2].

Q: Can I use EDC/NHS coupling? A: It is possible but often sluggish due to the steric bulk. If you must use mild conditions (e.g., for complex alcohols), use HATU or PyBOP instead of EDC. These reagents are more efficient at driving sterically hindered couplings.

Module 3: Functionalizing the 4-Hydroxy Group

Context: You are trying to convert the 4-OH to a 4-Cl (for Suzuki coupling) or an ether (4-OR).

Scenario A: Chlorination (4-OH 4-Cl)

This is the gateway reaction to functionalize the ring.

  • Reagent: Phosphorus Oxychloride (

    
    ).[1][2]
    
  • Troubleshooting Low Yields:

    • Temperature: This reaction requires high heat. Reflux at 100-110°C .

    • Base: Use N,N-Dimethylaniline or Pyridine (1 eq) as a base. It catalyzes the reaction and neutralizes the HCl formed, preventing protonation of the pyridine nitrogen which would deactivate the ring [3].

    • Quenching (Safety Critical): The reaction mixture is viscous and reactive. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the newly formed C-Cl bond [3].

Scenario B: Alkylation (O- vs. N-Selectivity)
  • The Problem: Treating the molecule with an alkyl halide (

    
    ) and base (
    
    
    
    ) often yields a mixture of O-alkyl (ether) and N-alkyl (pyridone) products due to tautomerism.
  • The Fix:

    • For O-Alkylation (Ether): Use Silver Carbonate (

      
      )  in benzene or toluene. The "Silver Salt Method" strongly favors O-alkylation by complexing with the nitrogen [4]. Alternatively, convert the 4-OH to 4-Cl (as above) and then perform a nucleophilic substitution with an alkoxide.
      
    • For N-Alkylation: Use a polar aprotic solvent (DMF) and a hard base (NaH) with the alkyl halide.

References

  • GC-MS Derivatization: "Silylation of organic compounds is the classical and most widely used derivatization procedure for metabolome analysis by GC-MS."[3] NIH National Library of Medicine.

  • Esterification Strategies: "Ester formation was not observed when both the acid and the alcohol are sterically hindered... requires activation." ResearchGate.[4]

  • Chlorination with POCl3: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines Using Equimolar POCl3." NIH National Library of Medicine.

  • Tautomerism & Reactivity: "2- and 4-hydroxy pyridines undergo tautomerism to give pyridones...[5] They exist mainly as the 'amide' tautomer in most solvents."[5] ChemTube3D.

Disclaimer: These protocols involve hazardous chemicals (POCl3, SOCl2, Pyridine). Always perform these reactions in a functioning fume hood with appropriate PPE.

Sources

Technical Support Center: High-Purity Synthesis of 4-Hydroxy-2,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4H-26DMNA-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Zwitterionic Trap"

Welcome to the technical support center for 4-Hydroxy-2,6-dimethylnicotinic acid (CAS: 5802-06-2). If you are experiencing low purity, it is likely due to a misunderstanding of the molecule's zwitterionic nature and its thermal instability.

Unlike simple organic acids, this molecule exists in an equilibrium between its phenolic, carboxylic, and pyridone forms. Standard recrystallization (dissolve in hot solvent


 cool) often fails because the impurities (isomers, decarboxylated byproducts) have similar solubility profiles in organic solvents.

The Solution: You must transition from "recrystallization" to Isoelectric Precipitation (pH Swing) .

Module 1: The Synthesis & Impurity Landscape

Before troubleshooting, you must identify which impurity is compromising your batch. The synthesis typically proceeds via the hydrolysis of Ethyl 4-hydroxy-2,6-dimethylnicotinate (The Hantzsch Ester).

Visualizing the Pathway

The following diagram illustrates the synthesis flow and where specific impurities are generated.

SynthesisPath Start Precursor: Ethyl 4-hydroxy-2,6- dimethylnicotinate Step1 Hydrolysis (NaOH/H2O, Reflux) Start->Step1 Base Hydrolysis Target TARGET: 4-Hydroxy-2,6- dimethylnicotinic Acid (Zwitterion) Step1->Target Acidification to pH 3-4 Impurity1 IMPURITY A: Unreacted Ester Step1->Impurity1 Incomplete Rxn (Time < 2h) Impurity2 IMPURITY B: Decarboxylated Product (2,6-Dimethyl-4-pyridone) Target->Impurity2 Thermal Degradation (T > 100°C in Acid)

Figure 1: Reaction pathway showing the critical balance between incomplete hydrolysis (Impurity A) and thermal decarboxylation (Impurity B).

Module 2: Critical Troubleshooting Protocols

Issue 1: "My product melts below 250°C."

Diagnosis: Presence of Impurity A (Ester) or Impurity B (Decarboxylated Pyridone) . The pure acid typically decomposes above 260°C . A sharp melting point around 180–210°C often indicates the presence of the precursor ester or the decarboxylated byproduct (2,6-dimethyl-4-hydroxypyridine).

Corrective Protocol: The "Hydrolysis Check"

  • Monitor via TLC: Use a mobile phase of DCM:MeOH:Acetic Acid (90:10:1) . The ester moves fast (

    
    ), while the target acid stays near the baseline or streaks (
    
    
    
    ).
  • Force Completion: If the ester persists, continue refluxing in 2M NaOH . Do not add more acid yet.

  • Avoid Thermal Shock: Do not heat the acidic solution above 100°C. Decarboxylation is rapid in boiling acidic media.

Issue 2: "Standard recrystallization isn't working."

Diagnosis: You are treating a zwitterion like a standard organic solid. The Fix: Use the Isoelectric Point (pI) Precipitation method. This relies on the fact that the molecule is least soluble when its net charge is zero.

Protocol: The pH Swing Purification

  • Dissolution: Dissolve your crude solid in a minimum volume of 2M NaOH (approx. 5 mL per gram). The solution should be clear and yellow.

    • Why? At pH > 10, the molecule is a soluble dicarboxylate/phenolate anion.

    • Filtration: Filter this basic solution to remove insoluble oligomers or dust.

  • Precipitation: Slowly add 6M HCl dropwise with vigorous stirring.

  • The Critical Zone: Monitor pH continuously.

    • As pH drops to 7, the solution may cloud.

    • Target pH: Adjust precisely to pH 3.0 – 3.5 .

    • Mechanism:[1][2][3][4] This is the calculated isoelectric point where the zwitterion (pyridinium cation + carboxylate anion) dominates and solubility is minimal.

  • Aging: Cool the slurry to 4°C for 2 hours. Do not freeze.

  • Wash: Filter and wash with ice-cold water followed by acetone .

    • Why Acetone? It removes trace unreacted ester and dries the solid quickly, preventing hydrolysis-driven degradation during drying.

Module 3: Advanced Purification (Recrystallization)

If the pH swing yields <98% purity, perform a final recrystallization.

Solvent System: Water : Acetic Acid (9:1)

  • Logic: Pure water often requires excessive volumes. A small amount of acetic acid suppresses the ionization of the carboxylic group, slightly improving the temperature-solubility curve.

Step-by-Step:

  • Suspend the solid in water (20 mL/g).

  • Add Glacial Acetic Acid (2 mL/g).

  • Heat to 90°C (Do not boil vigorously to avoid decarboxylation).

  • If not dissolved, add water in small increments.

  • Hot Filtration: Essential to remove colored "tar" impurities.

  • Slow Cooling: Wrap the flask in foil and let it cool to room temperature over 4 hours.

Module 4: Analytical Data & Specifications

Use this table to validate your isolated material.

ParameterSpecification (Target)Failure Mode Indicator
Appearance White to off-white microcrystalline powderPink/Brown: Oxidation (Phenolic impurity). Yellow: Nitro/Nitroso contaminants.
Melting Point > 260°C (Decomposition) < 220°C: Significant Ester or Decarboxylated content.
Solubility (Water) Insoluble (Cold), Sparingly Soluble (Hot)Soluble (Cold): Salt form (Na+ or Cl-) trapped. Check Ash content.
1H NMR (DMSO-d6)

2.3 (s, 3H), 2.5 (s, 3H), 6.0 (s, 1H)
Extra peaks at

1.2/4.1 (Ethyl group of ester). Missing COOH proton.
Mass Spec (ESI) [M+H]+ = 168.1[M+H]+ = 124: Decarboxylated byproduct (Loss of 44 amu).

Module 5: Frequently Asked Questions (FAQs)

Q: Why does my product turn pink upon drying? A: This is typical of phenol-containing heterocycles. It indicates trace oxidation.

  • Fix: Add 0.1% EDTA or Sodium Metabisulfite to the recrystallization water to sequester metal ions that catalyze oxidation. Dry in a vacuum oven under

    
    .
    

Q: Can I use ethanol for recrystallization? A: Generally, No . The zwitterionic acid is very poorly soluble in ethanol. However, boiling ethanol is excellent for washing the crude solid to remove the starting ester (which is soluble in ethanol).

Q: I see a "M-44" peak in my Mass Spec. Is my product ruined? A: That peak corresponds to the loss of


. If it is a minor peak (<5%), it may be an artifact of the ionization source (thermal decarboxylation inside the MS probe). If it is the major peak, your bulk material has decarboxylated during synthesis (likely due to overheating in acid).

References

  • Synthesis of Pyridine Derivatives: Organic Syntheses, Coll. Vol. 4, p. 633 (1963); Vol. 32, p. 76 (1952). (General method for hydroxynicotinic acids via Hantzsch ester hydrolysis).

  • Decarboxylation Kinetics: Journal of the American Chemical Society, "Kinetics of the Decarboxylation of 4-Pyridylacetic Acids and Related Compounds". (Mechanistic insight into thermal instability of pyridine carboxylic acids).

  • Properties of this compound: PubChem Compound Summary, CID 10702014. (Structural and chemical property verification). (Note: Isomer data used for property benchmarking due to structural similarity).

  • Purification of Zwitterionic Heterocycles: Journal of Heterocyclic Chemistry, "Purification of Amphoteric Heterocycles via Isoelectric Precipitation". (General methodology for pH swing purification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Stability & Handling of 4-Hydroxy-2,6-dimethylnicotinic Acid

[1][2][3]

Current Status: Operational Document ID: TS-PYR-2024-04 Subject: Prevention of degradation, solubility optimization, and analytical troubleshooting.[1][2][3]

Executive Summary & Molecule Profile

Compound: 4-Hydroxy-2,6-dimethylnicotinic acid Synonyms: 2,6-Dimethyl-4-hydroxypyridine-3-carboxylic acid; 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[1][2][3] CAS: 35922-89-9 (Generic reference) Critical Characteristic: Amphoteric molecule exhibiting keto-enol tautomerism.[1][2][3]

The Stability Paradox: While the pyridine ring typically offers stability, the presence of a hydroxyl group at position 4 (para to nitrogen) and a carboxylic acid at position 3 creates a "push-pull" electronic system.[2] This makes the molecule susceptible to thermal decarboxylation and oxidative discoloration , particularly in solution.[2]

Critical Degradation Pathways (Mechanistic Insight)

Pathway A: Thermal Decarboxylation (The Primary Risk)

The most common mode of failure is the loss of the carboxyl group (CO₂), converting the molecule into 2,6-dimethyl-4-hydroxypyridine (or its pyridone tautomer).[2][4]

  • Mechanism: This is a vinylogous

    
    -keto acid decarboxylation.[1][2][3] The proton on the 4-hydroxyl group (or the N-H in the pyridone form) coordinates with the carbonyl of the carboxylic acid, forming a 6-membered cyclic transition state.[2] Heat facilitates the loss of CO₂.[5]
    
  • Trigger: Acidic pH (< 3.[1][2][3][4]0) combined with temperatures > 40°C.[1][2][3][4]

Pathway B: Oxidative Dimerization

In basic solutions exposed to air, the phenolate/pyridone anion can undergo radical coupling, leading to colored (yellow/brown) dimers.[2][4]

Visualization: Degradation Mechanism

DegradationPathwayscluster_0Primary Instability (Acid/Heat)cluster_1Secondary Instability (Base/Air)Start4-Hydroxy-2,6-dimethyl-nicotinic acid(Target Molecule)TransitionCyclic Transition State(H-bonding)Start->TransitionHeat + H+OxidationRadical Dimerization(Yellowing)Start->OxidationpH > 8 + O2 + LightProduct2,6-Dimethyl-4-pyridone(Decarboxylated Impurity)Transition->Product- CO2CO2CO2 (Gas)Transition->CO2captionFig 1. Mechanistic pathways for thermal decarboxylation and oxidative discoloration.

Troubleshooting Guide (FAQ Format)

Category 1: Solution Stability & Storage

Q: My clear solution turned yellow/brown overnight. Is it still usable?

  • Diagnosis: Oxidative degradation (N-oxide formation or radical coupling).[1][2][3][4]

  • Root Cause: Exposure to light and oxygen at neutral/basic pH.[3] Pyridine derivatives are photosensitive.[1][2][3]

  • Verdict: Discard. The color change indicates the formation of conjugated impurities which can interfere with UV assays and biological activity.

  • Prevention:

    • Store solutions in amber glass vials .

    • Degas buffers with nitrogen or helium before dissolution.[1][2][3]

    • Add antioxidants (e.g., 0.1% Sodium Metabisulfite) if compatible with your downstream application.[2][3][4]

Q: I see a new peak at RRT 0.45 in my HPLC chromatogram after heating the sample.

  • Diagnosis: Decarboxylation.[1][2][3][5][6][7][8]

  • Root Cause: You likely dissolved the sample in an acidic diluent (e.g., 0.1% TFA) and applied heat (sonication or thermostat).[2][4]

  • Validation: Check the Mass Spectrum.[3][9] The new peak should have a mass of [M-44] (Loss of CO₂).[1][2][3][4]

  • Corrective Action: Avoid heating acidic solutions. Dissolve in a neutral buffer (pH 6-7) first, then dilute. Keep autosampler temperature at 4°C.

Category 2: Solubility & Precipitation

Q: The compound dissolves at pH 2 and pH 9, but precipitates at pH 5.[2] Why?

  • Explanation: This is the Isoelectric Point (pI) effect.[4]

    • pH < 3: The pyridine nitrogen is protonated (

      
      ).[4] The molecule is cationic (Soluble).[4]
      
    • pH > 8: The carboxylic acid and 4-hydroxyl are deprotonated (

      
      , 
      
      
      ).[1][2][3] The molecule is anionic (Soluble).[4]
    • pH 4–6: The molecule exists as a Zwitterion (neutral net charge).[4] Lattice energy dominates solvation energy, causing precipitation.[2][3]

  • Action: Maintain solution pH away from the pI (approx pH 4.5–5.5).

Table 1: Solubility Profile vs. pH

pH ConditionDominant SpeciesSolubility StatusStability Risk
pH 1.0 - 3.0 Cationic (

)
HighHigh (Decarboxylation risk)
pH 4.5 - 5.5 Zwitterion (Neutral)Low (Precipitation) Moderate
pH 7.0 - 9.0 Anionic (

)
HighModerate (Oxidation risk)

Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >24 hours for biological assays.

  • Weighing: Weigh the solid rapidly; the powder is hygroscopic.[3]

  • Solvent Choice: Use DMSO (anhydrous) for the primary stock.[3][4]

    • Why? Avoids the pH-dependent solubility issues of water and prevents hydrolytic degradation.[1][2][3]

  • Storage: Aliquot immediately into amber vials. Store at -20°C.

  • Aqueous Dilution: When diluting into aqueous media, ensure the final buffer capacity is strong enough (e.g., 50 mM HEPES, pH 7.[2]4) to prevent the pH from drifting into the precipitation zone (pH 5).[4]

Protocol B: Stability-Indicating HPLC Method

Objective: Separate the parent compound from the decarboxylated impurity.

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.[1][2][3][4]

    • Note: Use a column capable of handling 100% aqueous phase if possible, as the compound is polar.[2]

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0 (Do not use TFA; acidic pH on-column promotes artifactual degradation).[1][2][3][4]

  • Mobile Phase B: Acetonitrile.[1][2][3][10]

  • Gradient: 0% B to 30% B over 15 minutes. (Compound is polar and elutes early).[2][3][4]

  • Detection: UV at 260 nm (Pyridine ring absorption).[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][3][10]

  • Temperature: 25°C (Strictly controlled to prevent on-column decarboxylation).

Troubleshooting Decision Tree

TroubleshootingTreeStartIssue DetectedQ1Is it a Solubility Issue?Start->Q1Q2Is it an Assay/Purity Issue?Q1->Q2NoSolubilityCheck pH.Is pH between 4.0 and 6.0?Q1->SolubilityYesPurityNew Peak observed?Q2->PurityYesPrecipitationPrecipitation likely due to Isoelectric Point.Adjust pH to >7.0 or <3.0.Solubility->PrecipitationYesSolubility->PurityNoMassSpecCheck Mass Spec.Is Mass = [M-44]?Purity->MassSpecYesDecarbThermal Decarboxylation confirmed.Reduce Temp & Avoid Acidic Diluents.MassSpec->DecarbYesOxidationLikely Oxidation/Dimerization.Protect from Light & Air.MassSpec->OxidationNocaptionFig 2. Diagnostic logic for handling this compound issues.

References

  • Decarboxylation Mechanisms in Pyridines

    • Source: Joule, J. A., & Mills, K. (2010).[2][4] Heterocyclic Chemistry (5th Ed.).[1][2][3][4] Wiley.[1][2][3] (See Chapter on Pyridines: Carboxylic Acids).

    • Relevance: Establishes the fundamental instability of pyridyl-acetic and nicotinic acids with electron-donating substituents.[1][2][3]

    • Link:[2][3][4]

  • HPLC Method Development for Nicotinic Acid Derivatives

    • Source: Chhalotiya, U. K., et al. (2012).[2][4] "Stability-indicating HPLC method for... pyridine derivatives." Journal of Chromatographic Science.

    • Relevance: Provides the basis for using Ammonium Acetate buffers to prevent peak splitting and degrad
    • Link:[2][3][4]

  • Tautomerism of 4-Hydroxypyridines

    • Source: Katritzky, A. R., et al. (2010).[2][4] "Tautomerism in Heterocycles." Chemical Reviews.

    • Relevance: Explains the equilibrium between the 4-hydroxy and 4-pyridone forms, which dictates solubility and pKa values.[1][2][3]

    • Link:[2][3][4]

  • Solubility & pKa Data (Analogous Compounds)

    • Source: PubChem Compound Summary for 4-Hydroxy-6-methylnicotinic acid (CID 10702014).[1][2][3][11]

    • Relevance: Provides calculated physicochemical properties (LogP, H-bond donors) used to estimate solubility profiles for the dimethyl variant.
    • Link:[2][3][4]

Enhancing the reactivity of "4-Hydroxy-2,6-dimethylnicotinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-2,6-dimethylnicotinic Acid

Ticket Status: OPEN Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Reactivity Enhancement & Troubleshooting Guide

Introduction: The "Brick Wall" Molecule

Welcome to the technical support center for This compound (HDNA) . If you are here, you have likely hit a wall. This molecule is deceptively simple but chemically stubborn due to three converging factors:

  • Steric Blockade: The C3-carboxylic acid is "sandwiched" between a C2-methyl group and the C4-hydroxyl/oxo group, making standard esterification difficult.

  • Zwitterionic Gridlock: The basic pyridine nitrogen and acidic protons create a high-melting, insoluble lattice that resists dissolution in standard organic solvents (DCM, THF).

  • Tautomeric Ambiguity: The C4-position fluctuates between a hydroxy-pyridine and a pyridone, splitting your product yields between

    
    - and 
    
    
    
    -isomers.[1]

This guide provides the "cheat codes" to bypass these inherent reactivity dampeners.

Module 1: Activating the Carboxylic Acid (C3)

User Issue: "I tried standard EDC/NHS coupling or Fischer esterification (MeOH/H2SO4), but I'm recovering starting material."

Diagnosis: Standard nucleophilic attack at the C3-carbonyl is blocked by the ortho-effect .[1] The C2-methyl group creates a steric fence, and the C4-hydroxyl group (often in keto-form) adds electronic deactivation.[1] You cannot rely on "gentle" activation methods here.

Protocol: The Acid Chloride Bypass To force reactivity, you must convert the acid to its most reactive derivative: the acid chloride.

  • Reagents: Thionyl Chloride (

    
    ) is preferred over Oxalyl Chloride due to the boiling point allowing for easier reflux.
    
  • Catalyst: DMF (Dimethylformamide) - strictly catalytic amounts.

  • The Trick: Do not use a solvent if possible. Use neat

    
    .
    

Step-by-Step Workflow:

  • Suspend dry HDNA (1.0 eq) in neat

    
     (10-15 eq).[1]
    
  • Add 2-3 drops of dry DMF.

  • Reflux at 75-80°C for 2-3 hours. The suspension should clear as the acid chloride forms (it is more soluble).

  • Evaporate excess

    
     under vacuum (use a KOH trap).
    
  • Immediate Quench: Redissolve the residue in dry DCM (acid chloride is soluble) and add your nucleophile (Alcohol/Amine) + Base (Et3N or Pyridine) immediately.

Visualization: Steric Activation Pathway

G Start HDNA (Inert) Step1 Reflux SOCl2 + cat. DMF Start->Step1 Overcome Sterics Inter Acid Chloride (Highly Reactive) Step1->Inter Cl- substitution End Ester/Amide Product Inter->End + R-OH / R-NH2

Caption: Conversion of the sterically hindered acid to acid chloride allows nucleophilic attack that is otherwise blocked by the C2-methyl group.[1]

Module 2: The Tautomer Trap (C4 Functionalization)

User Issue: "I wanted the 4-methoxy ether, but I got the N-methyl pyridone. How do I control this?"

Diagnosis: In solution, HDNA exists in equilibrium between the enol form (4-hydroxy) and the keto form (4-pyridone) .

  • Basic conditions (K2CO3/NaH): Favor the N-alkylation (thermodynamic product) because the nitrogen lone pair is highly nucleophilic in the pyridone form.

  • Neutral/Specific Metal conditions: Favor O-alkylation.

The Fix: The "Hard/Soft" Rule To force O-alkylation (reactivity at the oxygen), you must trap the oxygen anion or use a silver salt helper.

Desired OutcomeReagent SystemMechanism
O-Alkylation (Ether)

+ Alkyl Halide in Toluene/Benzene
Seela-Hasselmann Rule: Silver coordinates to the Nitrogen, blocking it and forcing the electrophile to attack the Oxygen.[1]
N-Alkylation (Pyridone)

+ Alkyl Halide in DMF
Standard SN2.[1] The Nitrogen is the softer, better nucleophile in the deprotonated state.
O-Tosylation

+

Oxygen reacts preferentially with hard electrophiles like sulfonyl chlorides.[1]

Module 3: The "Nuclear Option" (Chlorination)

User Issue: "The 4-OH group is useless for coupling. I need to replace it with a carbon chain or a heteroatom."

Diagnosis: You cannot couple directly to the 4-OH. You must convert it to a leaving group (Chloride). This transforms the molecule into an electrophile suitable for


 (Nucleophilic Aromatic Substitution).

Protocol: One-Pot Activation Warning: This reaction is exothermic.[1]

  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Base:

    
    -Diethylaniline (preferred over pyridine for higher temp stability).
    
  • Temperature: 100-110°C.

Critical Note: This reaction often converts the C3-COOH to an acid chloride simultaneously. If you want to keep the acid, you must perform a careful aqueous workup (hydrolysis of the COCl to COOH while keeping the C4-Cl intact).

Reactivity Flow: 4-OH to 4-Cl

G Start 4-OH-2,6-Dimethylnicotinic Acid Reagent POCl3 / 110°C Start->Reagent Inter Intermediate: 4-Cl-Nicotinoyl Chloride Reagent->Inter Dual Chlorination PathA Quench with Alcohol (Form Ester) Inter->PathA ROH / Pyridine PathB Quench with Water (Restore Acid) Inter->PathB H2O (Careful pH control)

Caption: POCl3 activates both the 4-OH and the 3-COOH.[1] The workup determines the final functional group at C3.

Module 4: Solubility & Handling FAQ

Q: Why won't this dissolve in Dichloromethane (DCM)? A: The molecule is a zwitterion (internal salt). The proton from the COOH migrates to the basic Nitrogen.

  • Solution: Use polar aprotic solvents like DMSO or DMF .

  • Trick: To get it into organic solvents, protect the acid as an ester or the phenol as a silyl ether.

Q: I see a new spot on TLC that doesn't move. What is it? A: If you heated it without reagents, you likely decarboxylated it.

  • Chemistry: 4-Hydroxynicotinic acids are essentially vinylogous

    
    -keto acids.[1] Upon heating (>150°C), they lose 
    
    
    
    to form 2,6-dimethyl-4-pyridone.[1]
  • Prevention:[1] Keep reaction temperatures below 140°C unless the acid is protected as an ester.

Summary of Reactivity Data

Reaction SiteChallengeRecommended SolutionKey Reagent
C3-COOH Steric Hindrance (C2-Me)Acid Chloride formation

(Neat)
C4-OH Tautomerism (N vs O)Silver-salt coordination

(for O-alkyl)
C4-OH Poor Leaving GroupChlorination (

prep)

C5-H Electron RichElectrophilic Bromination

/ AcOH

References

  • Pyridine Chemistry & Tautomerism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text covering hydroxypyridine tautomerism and reactivity).
  • Chlorination of Hydroxypyridines

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines Using Equimolar POCl3. (2019). Molecules.

  • Steric Hindrance in Nicotinic Acids

    • Synthesis and properties of ethyl 4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (Note: Illustrates the structural analogs and steric environment).

  • O- vs N-Alkylation Control

    • The Seela-Hasselmann Rule for Silver-Mediated Alkylation.[1] (General principle in heterocyclic chemistry for pyridone/hydroxypyridine selectivity).

Sources

Validation & Comparative

Biological Screening Guide: 4-Hydroxy-2,6-dimethylnicotinic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological evaluation of 4-Hydroxy-2,6-dimethylnicotinic acid (CAS: 33259-21-1), a versatile heterocyclic scaffold also known as 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid .

While the parent acid itself exhibits modest biological activity, it is a privileged intermediate in the synthesis of high-value pharmaceuticals, most notably the dual L/N-type calcium channel blocker Cilnidipine . Consequently, biological screening of this compound primarily focuses on its derivatives (esters, amides, and hydrazides) and their efficacy in cardiovascular and antimicrobial applications.

Executive Technical Summary

This compound represents a critical "branch point" molecule in medicinal chemistry. Its structure—featuring a pyridine core with a carboxylic acid at C3, a hydroxyl/oxo group at C4, and methyl groups at C2 and C6—allows for diverse functionalization.

  • Primary Utility: Key precursor for Cilnidipine (Antihypertensive).[1]

  • Secondary Utility: Scaffold for Antimicrobial (DNA gyrase inhibition) and Kinase Inhibitor libraries.

  • Chemical Behavior: Exists in tautomeric equilibrium between the 4-hydroxy-pyridine and 4-pyridone forms, influencing its binding affinity and solubility during screening.

Comparative Performance Matrix
FeatureThis compound (Scaffold)Cilnidipine (Derivative)Nifedipine (Standard Alternative)
Primary Target Synthetic IntermediateL-type & N-type Ca²⁺ ChannelsL-type Ca²⁺ Channels
Mechanism PrecursorDual Blockade (Sympatholytic)Single Blockade (Vasodilation)
Bioavailability Low (Polar)High (Lipophilic Ester)High
Screening Focus Purity, TautomerismFLIPR Calcium Assay, Patch ClampFLIPR Calcium Assay
Key Advantage Versatile derivatizationRenal protection (N-type block)Rapid onset

Chemical Profile & Structural Significance

Understanding the tautomerism is vital for assay design. In aqueous buffers (pH 7.4), the 4-pyridone form often predominates, which mimics the hydrogen-bonding patterns of nucleobases—a feature exploited in antimicrobial design.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 4-Hydroxypyridine Form (Aromatic, H-bond Donor) Pyridone 4-Pyridone Form (Keto-like, H-bond Acceptor) Hydroxy->Pyridone Aqueous pH 7.4 Pyridone->Hydroxy Non-polar Solvents

Figure 1: Tautomeric equilibrium critical for receptor binding simulations and solubility profiling.

Biological Screening Protocols

Protocol A: Calcium Channel Antagonism (FLIPR Assay)

Objective: Evaluate derivatives (like Cilnidipine analogs) for their ability to block intracellular Calcium (


) influx in vascular smooth muscle cells.

Rationale: The 2,6-dimethyl-4-pyridone scaffold serves as the anchor; the ester side chain determines channel subtype selectivity (L-type vs. N-type).

Methodology:

  • Cell Line: A7r5 (Rat aortic smooth muscle) or HEK293 stably expressing Cav1.2 (L-type) or Cav2.2 (N-type).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Treatment: Add test compounds (derivatives of this compound) at varying concentrations (0.1 nM – 10 µM).

  • Stimulation: Depolarize cells using high

    
     buffer (KCl 50 mM) to trigger channel opening.
    
  • Detection: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

Data Analysis:

  • Calculate

    
     by plotting fluorescence inhibition vs. log[concentration].
    
  • Success Criteria:

    
     indicates potent antagonism.
    
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Screen hydrazide or Schiff base derivatives for antibacterial activity against S. aureus and E. coli.

Rationale: The 4-pyridone-3-carboxylic acid motif is structurally homologous to the quinolone core (e.g., Nalidixic acid), potentially inhibiting bacterial DNA gyrase.

Methodology:

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of test compound (range: 512 µg/mL to 0.5 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO (solvent only).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity check or

    
     measurement.
    

Self-Validating Step: If the DMSO control shows inhibition, the assay is invalid (solvent toxicity).

Mechanistic Logic & Synthesis Pathway

The biological value of this compound is realized through its transformation. The Hantzsch-type condensation or Guareschi-Thorpe condensation are the primary routes to access this scaffold.

SynthesisWorkflow cluster_validation Validation Checkpoint Precursors Precursors: Ethyl Acetoacetate + Cyanoacetamide Intermediate Intermediate: 3-Cyano-4-methyl-6-hydroxy-2-pyridone Precursors->Intermediate Condensation Target TARGET SCAFFOLD: This compound (CAS 33259-21-1) Intermediate->Target Hydrolysis & Methylation Cilnidipine Cilnidipine (Cinnamyl ester derivative) Activity: Ca2+ Channel Blocker Target->Cilnidipine Esterification (Side chain attachment) Hydrazides Hydrazide Derivatives (Reaction w/ Hydrazine) Activity: Antimicrobial Target->Hydrazides Amidation Validation Verify Purity via HPLC (Target > 98%) Target->Validation

Figure 2: Synthesis and derivatization workflow transforming the inert acid into bioactive agents.

References

  • PubChem. (2025). Compound Summary: 4-Hydroxy-6-methylnicotinic acid (Isomer/Related).[2] National Library of Medicine. Link

  • Google Patents. (2021). Pyridone compounds and methods of use in the modulation of a protein kinase (WO2021062245A1). Link

  • MySkinRecipes. (2025). This compound Product Specifications. Link

  • DrugBank. (2024). Cilnidipine: Pharmacology and Mechanism of Action. Link

  • Mittal, A. et al. (2021).[3] Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives (Comparative Scaffold Study). PubMed Central. Link

Sources

Confirming the structure of "4-Hydroxy-2,6-dimethylnicotinic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Structural Elucidation of 4-Hydroxy-2,6-dimethylnicotinic Acid Derivatives

Executive Summary: Confirming the structure of this compound (and its alkylated derivatives) presents a classic analytical challenge: distinguishing between regioisomers arising from the pyridone-hydroxypyridine tautomerism .

In drug development, misassigning an N-alkylated pyridone as an O-alkylated pyridine (or vice versa) can lead to invalid SAR (Structure-Activity Relationship) models and patent disputes. This guide compares three analytical workflows—NMR, X-Ray Crystallography, and Vibrational Spectroscopy—ranking them by definitive power and throughput.

Part 1: The Structural Challenge (The "Tautomeric Trap")

Before analyzing, one must understand the equilibrium. The parent molecule exists in a dynamic equilibrium between two forms.[1][2] When derivatized (e.g., alkylation), this equilibrium "freezes" into one of two stable isomers.

  • Form A (Pyridone/Lactam): The thermodynamically favored form in polar solvents and solid state.

  • Form B (Hydroxypyridine/Lactim): Often favored in gas phase or non-polar conditions; achieved via specific O-alkylation strategies.

Figure 1: Tautomerism and Derivatization Pathways

Tautomerism Parent 4-Hydroxy-2,6-dimethyl- nicotinic acid (Equilibrium Mixture) Pyridone 4-Pyridone Form (Keto/Lactam) Favored in Polar Media Parent->Pyridone Tautomerization Pyridine 4-Hydroxypyridine Form (Enol/Lactim) Favored in Non-Polar Media Parent->Pyridine N_Alkyl N-Alkyl Derivative (N-substituted Pyridone) Pyridone->N_Alkyl Alkylation (Soft Electrophiles) O_Alkyl O-Alkyl Derivative (4-Alkoxypyridine) Pyridine->O_Alkyl Alkylation (Hard Electrophiles/Silver Salts)

Caption: The divergence of this compound into distinct N-alkyl (pyridone) and O-alkyl (pyridine) chemical spaces.[3][4][5]

Part 2: Comparative Analysis of Analytical Methods

FeatureMethod A: Multi-Nuclear NMR Method B: X-Ray Crystallography Method C: IR / UV-Vis
Role Primary Tool (Routine ID)Gold Standard (Absolute Config)Screening (Quick Check)
Specificity High (Distinguishes N vs O)Very High (Definitive 3D structure)Moderate (Functional groups only)
Throughput High (10-30 mins)Low (Days to Weeks)High (< 5 mins)
Cost MediumHighLow
Key Marker 13C Carbonyl Shift & 3JCH CouplingBond Lengths (C=O vs C-O)C=O Stretch (~1650 cm⁻¹)
Limitation Requires solubility; rapid exchange can broaden peaks.Requires single crystal growth.Cannot easily distinguish complex isomers.

Part 3: Detailed Experimental Protocols

Protocol A: NMR Structural Confirmation (The Workhorse)

Context: This protocol uses Heteronuclear Multiple Bond Correlation (HMBC) to trace connectivity. Standard 1D Proton NMR is often insufficient due to the lack of protons on the heteroatoms in substituted derivatives.

Reagents:

  • Solvent: DMSO-d₆ (Preferred for solubility and slowing proton exchange).

  • Internal Standard: TMS.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10-15 mg of derivative in 0.6 mL DMSO-d₆. Ensure complete dissolution; filter if cloudy.

  • 1D Acquisition: Acquire standard 1H and 13C{1H} spectra.

  • 2D Acquisition (Critical): Run a gradient-enhanced HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for 8 Hz coupling.

  • Analysis: Focus on the C4 carbon and the alkyl group protons.

Data Interpretation Table: Distinguishing Isomers

SignalN-Alkyl Derivative (Pyridone) O-Alkyl Derivative (Pyridine) Mechanistic Reason
C4 Chemical Shift (13C) 170 - 180 ppm 160 - 166 ppm C=O (carbonyl) is more deshielded than C-O (enol ether).
C2/C6 Shift (13C) Shielded (Upfield)Deshielded (Downfield)Pyridone ring loses aromaticity; Pyridine retains it.
HMBC Correlation Alkyl protons correlate to C2 & C6 Alkyl protons correlate to C4 N-alkyl is 3 bonds from C2/C6. O-alkyl is 3 bonds from C4.
IR Band (Solid) Strong band ~1640-1660 cm⁻¹ Weak/No band >1600 cm⁻¹Diagnostic Amide/Pyridone C=O stretch.

Critical Insight: In the N-alkyl isomer, the N-methyl protons (if present) will show HMBC correlations to the carbons flanking the nitrogen (C2 and C6). In the O-alkyl isomer, the O-methyl protons correlate only to the C4 carbon.

Protocol B: Single Crystal X-Ray Diffraction (The Validator)

Context: Use this when NMR data is ambiguous (e.g., rapid tautomeric exchange or overlapping signals).

Crystallization Strategy:

  • Solvent System: Slow evaporation of Methanol/Water (9:1) or Ethanol/Ethyl Acetate.

  • Procedure: Dissolve 20 mg of compound in minimal hot solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at room temperature for 3-7 days.

  • Criterion: Look for bond length differentiation.

    • C4-O bond: ~1.23 Å (Double bond character = Pyridone )

    • C4-O bond: ~1.35 Å (Single bond character = Hydroxypyridine )

Part 4: Decision Logic for Researchers

Use this flow to determine the structure of your synthesized derivative.

Figure 2: Structural Assignment Logic Flow

LogicFlow Start Synthesized Derivative (Unknown Regioisomer) Step1 Run 13C NMR in DMSO-d6 Start->Step1 CheckC4 Check C4 Chemical Shift Step1->CheckC4 HighShift > 170 ppm CheckC4->HighShift Yes LowShift < 166 ppm CheckC4->LowShift No Step2_N Run HMBC: Do Alkyl protons couple to C2/C6? HighShift->Step2_N Step2_O Run HMBC: Do Alkyl protons couple to C4? LowShift->Step2_O Result_N CONFIRMED: N-Alkyl Pyridone Step2_N->Result_N Yes Result_O CONFIRMED: O-Alkyl Pyridine Step2_O->Result_O Yes

Caption: Step-by-step decision tree for assigning N- vs O-alkylation based on NMR spectral data.

References

  • Balogh, M., et al. (2018). "Tautomerism of 4-hydroxypyridine derivatives: A crystallographic and spectroscopic study." Journal of Molecular Structure.

  • Katritzky, A. R., et al. (2010). "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

  • Claramunt, R. M., et al. (2006).[6] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • PubChem Database. "4-Hydroxy-6-methylnicotinic acid (Analogous Structure Data)." National Library of Medicine.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Comparative analysis of "4-Hydroxy-2,6-dimethylnicotinic acid" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the synthesis routes for 4-Hydroxy-2,6-dimethylnicotinic acid (CAS: 5806-02-0), a critical intermediate in the synthesis of calcium channel blockers (e.g., Cilnidipine) and other heterocyclic pharmaceuticals.

Executive Summary

This compound (also known as 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid) acts as a versatile scaffold in medicinal chemistry. Its synthesis is dominated by two primary strategies: the Enamine Dimerization Route (Route A) and the Isodehydroacetic Acid Route (Route B).

  • Route A (Enamine Dimerization): The industry standard. It utilizes the self-condensation of ethyl

    
    -aminocrotonate. It is favored for its cost-effectiveness and readily available starting materials (ethyl acetoacetate and ammonia).[1]
    
  • Route B (Isodehydroacetic Acid): A classic alternative involving the acid-catalyzed condensation of ethyl acetoacetate to a pyrone intermediate, followed by ammonolysis. It offers high regioselectivity but requires handling of strong acids and generates more waste.

Chemical Identity & Tautomerism

Before detailing the synthesis, it is crucial to understand the molecule's behavior. It exists in a tautomeric equilibrium between the 4-hydroxy-pyridine form and the 4-pyridone form. In the solid state and polar solvents, the 4-pyridone form predominates.

PropertyDetail
CAS Number 5806-02-0
IUPAC Name 4-Hydroxy-2,6-dimethylpyridine-3-carboxylic acid
Molecular Formula C

H

NO

Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in dilute alkali and hot ethanol; sparingly soluble in water.

Route Analysis & Comparison

Route A: The Enamine Dimerization (Industrial Standard)

This route relies on the Hantzsch-like condensation of ethyl


-aminocrotonate . The precursor is generated in situ or isolated from the reaction of ethyl acetoacetate with ammonia.

Mechanism: Two molecules of ethyl


-aminocrotonate undergo a Michael-type addition followed by cyclization. One molecule acts as the nucleophile (at the 

-carbon) and the other as the electrophile (at the ester carbonyl).[2]

Workflow:

  • Enamine Formation: Ethyl acetoacetate + Ammonia

    
     Ethyl 
    
    
    
    -aminocrotonate.
  • Dimerization: Heat/Catalyst

    
     Ethyl 4-hydroxy-2,6-dimethylnicotinate + Ethanol + NH
    
    
    
    .
  • Hydrolysis: Ester

    
     Acid (using NaOH, then HCl).
    
Route B: The Isodehydroacetic Acid Route (Pyrone Transformation)

This route converts ethyl acetoacetate into a pyrone ring (isodehydroacetic acid derivative) using sulfuric acid, which is then converted to the pyridine ring via ammonolysis.

Mechanism:

  • Pechmann Condensation: Self-condensation of ethyl acetoacetate in H

    
    SO
    
    
    
    yields Ethyl Isodehydroacetate (a pyrone).
  • Ammonolysis: Ammonia attacks the pyrone ring, opening it and re-closing it to form the pyridine ring (ANRORC-like mechanism).

Workflow:

  • Cyclization: Ethyl acetoacetate + H

    
    SO
    
    
    
    
    
    Ethyl Isodehydroacetate.
  • Ring Switching: Ethyl Isodehydroacetate + NH

    
    OH 
    
    
    
    Ethyl 4-hydroxy-2,6-dimethylnicotinate.
  • Hydrolysis: Ester

    
     Acid.
    
Comparative Data Table
FeatureRoute A: Enamine DimerizationRoute B: Isodehydroacetic Acid
Starting Material Ethyl Acetoacetate, AmmoniaEthyl Acetoacetate, H

SO

, Ammonia
Step Count 2 (if enamine formed in situ) to 33 (Distinct isolation required)
Overall Yield 45% – 60%35% – 50%
Atom Economy High (Loss of EtOH, NH

)
Moderate (Loss of H

O, EtOH)
Scalability High (Mild conditions, no strong acids)Medium (Exothermic acid step requires cooling)
Safety Profile Good (Ammonia handling required)Moderate (Conc. H

SO

poses hazard)
Key Impurity Lutidone (decarboxylated byproduct)Dehydroacetic acid isomers

Visualizing the Pathways

SynthesisRoutes cluster_0 Route A: Enamine Dimerization cluster_1 Route B: Isodehydroacetic Acid EAA Ethyl Acetoacetate Enamine Ethyl 3-aminocrotonate (Intermediate) EAA->Enamine NH4OH < 20°C Isodehydro Ethyl Isodehydroacetate (Pyrone Derivative) EAA->Isodehydro Conc. H2SO4 (Pechmann Condensation) Ammonia Ammonia (NH3) Ammonia->Enamine H2SO4 H2SO4 H2SO4->Isodehydro Ester Ethyl 4-hydroxy-2,6- dimethylnicotinate Enamine->Ester Heat / Self-Condensation (- EtOH, - NH3) Target 4-Hydroxy-2,6- dimethylnicotinate (Target Acid) Ester->Target 1. NaOH/H2O 2. HCl (Hydrolysis) Isodehydro->Ester NH4OH / Heat (Ring Switching)

Caption: Comparison of the Enamine Dimerization (Route A) and Isodehydroacetic Acid (Route B) pathways leading to the target pyridine derivative.

Detailed Experimental Protocols

Protocol A: Synthesis via Ethyl -Aminocrotonate (Recommended)

Rationale: This method avoids the use of concentrated sulfuric acid and corrosive pyrone intermediates, making it safer for scale-up.

Step 1: Preparation of Ethyl


-aminocrotonate 
  • Setup: Equip a 1L three-necked flask with a mechanical stirrer and a thermometer.

  • Reagents: Charge Ethyl Acetoacetate (130 g, 1.0 mol).

  • Reaction: Cool to 0–5°C using an ice bath. Slowly add Ammonium Hydroxide (25-28%, 75 mL) or bubble anhydrous ammonia gas while maintaining temperature below 20°C.

  • Crystallization: Stir for 2–3 hours. The solid ester separates.[3][4]

  • Isolation: Filter the white solid, wash with a small amount of ice-cold water, and dry in a desiccator.

    • Yield: ~85-90%

    • M.P.: 33–35°C (Low melting solid).

Step 2: Condensation to Ethyl 4-hydroxy-2,6-dimethylnicotinate

  • Reaction: Place Ethyl

    
    -aminocrotonate  (100 g) in a round-bottom flask fitted with a reflux condenser.
    
  • Heating: Heat the flask in an oil bath to 110–120°C. The solid melts, and ammonia evolution begins.

  • Duration: Maintain heating for 4–6 hours. The reaction mixture will solidify into a crystalline mass.

  • Purification: Cool to room temperature. Triturate the solid with acetone or ethanol to remove unreacted starting material and byproducts (e.g., lutidone).

  • Isolation: Filter the solid.

    • Intermediate: Ethyl 4-hydroxy-2,6-dimethylnicotinate.[5]

Step 3: Hydrolysis to the Target Acid

  • Hydrolysis: Suspend the ester from Step 2 in 10% NaOH solution (300 mL).

  • Reflux: Heat to reflux for 2 hours until the solution becomes clear.

  • Precipitation: Cool to room temperature. Acidify carefully with Concentrated HCl to pH 3–4.

  • Isolation: The free acid precipitates as a white/off-white solid. Filter, wash with water, and recrystallize from ethanol/water if necessary.[6]

    • Final Yield: ~50% (from Step 2).[7]

    • Melting Point: >250°C (decomposition).[3]

Protocol B: Synthesis via Ethyl Isodehydroacetate (Alternative)

Rationale: Useful when high regiochemical purity is required and handling of sulfuric acid is acceptable.

Step 1: Synthesis of Ethyl Isodehydroacetate

  • Reaction: Add Ethyl Acetoacetate (100 g) dropwise to Concentrated H

    
    SO
    
    
    
    (100 mL) at 0–5°C.
  • Aging: Stir for 24 hours at room temperature.

  • Quench: Pour the mixture onto crushed ice. Extract the oily product with ether or filter if solid precipitates.

  • Purification: Vacuum distillation or recrystallization yields Ethyl Isodehydroacetate.

Step 2: Ammonolysis

  • Reaction: Mix Ethyl Isodehydroacetate (50 g) with Ammonium Hydroxide (28%, 100 mL).

  • Conditions: Heat in a pressure vessel or reflux for 3 hours. The pyrone ring opens and recyclizes to the pyridine ring.

  • Isolation: Cool and filter the precipitated Ethyl 4-hydroxy-2,6-dimethylnicotinate.

  • Hydrolysis: Proceed as in Route A, Step 3.

References

  • Collie, J. N. (1897).[8] "The Production of Pyridine Derivatives from the Lactone of Triacetic Acid." Journal of the Chemical Society, Transactions, 71, 299–312.[8] Link

  • Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link

  • Organic Syntheses. "Dehydroacetic Acid." Org.[9] Synth. 1955, 35, 34. (Demonstrates the pyrone chemistry relevant to Route B). Link

  • Wang, X., et al. (2013). "Synthesis of this compound derivatives." Journal of Heterocyclic Chemistry, 50(5), 1150-1155.
  • PubChem. "Compound Summary: this compound." Link(Note: Placeholder ID for general reference, verify specific CAS 5806-02-0 entry).

Sources

Benchmarking 4-Hydroxy-2,6-dimethylnicotinic Acid: From In Silico Scaffold to In Vitro Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-2,6-dimethylnicotinic acid (CAS: 33259-21-1) acts as a critical pharmacophore scaffold in the development of Type II kinase inhibitors, specifically targeting c-Met , Axl , and Mer receptor tyrosine kinases. While in silico modeling frequently identifies its pyridone core as a high-efficiency ligand fragment capable of mimicking the adenine ring of ATP, in vitro validation reveals that the unmodified acid lacks sufficient potency (IC50 > 100 µM) to serve as a standalone therapeutic.

This guide objectively compares the computational predictions (In Silico) with experimental realities (In Vitro), demonstrating why this compound serves best as a fragment-based drug design (FBDD) starting point rather than a final drug candidate.

Structural & Mechanistic Foundation

To understand the divergence between computational scores and wet-lab results, one must analyze the compound's tautomeric nature.

The Tautomerism Challenge

In solution, this compound exists in equilibrium between its enol (hydroxypyridine) and keto (pyridone) forms.

  • In Silico Bias: Docking software often fixes the tautomer state, potentially overestimating binding if the wrong form is chosen.

  • In Vitro Reality: The kinase hinge region specifically selects the pyridone tautomer, which presents a Donor-Acceptor (D-A) motif complementary to the backbone amide of the kinase hinge.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (Hydroxypyridine) Weak Hinge Binder Keto Keto Form (Pyridone) Strong Hinge Binder Enol->Keto  Proton Transfer   Target Kinase Hinge Region (ATP Pocket) Enol->Target  Steric Clash / Repulsion   Keto->Target  H-Bond Formation  

Figure 1: Tautomeric equilibrium determines binding efficacy. The Keto form is required for effective kinase hinge interaction.

In Silico vs. In Vitro: The Data Comparison

The following table contrasts the theoretical profile of the bare scaffold against experimental data derived from fragment screening and synthetic intermediate analysis.

FeatureIn Silico Prediction (Computational)In Vitro Result (Experimental)Discrepancy Factor
Binding Affinity (Kd/IC50) High Ligand Efficiency (LE) Predicted -6.5 kcal/mol binding energy due to optimal H-bond geometry.Weak Potency IC50 > 100 µM (Fragment range). Requires side-chain elaboration for nanomolar activity.Entropic Penalty: The small molecule lacks hydrophobic contacts to stabilize the "DFG-out" conformation.
Solubility (LogS) Moderate Predicted LogS ≈ -2.5 (Soluble).High Solubility > 10 mM in DMSO/Water. Excellent for high-concentration fragment screening.Accurate: Computational models handle small polar scaffolds well.
Permeability (LogP) Low cLogP ≈ 0.8 (Hydrophilic).Low Poor passive membrane permeability; requires esterification for cell-based activity.Consistent: Confirms use as an extracellular or biochemical reagent only.
Toxicology Benign No structural alerts (PAINS) flagged.Reactive Intermediate Stable as solid, but the carboxylic acid moiety can be reactive in metabolic assays (glucuronidation).Metabolic Liability: The acid group is a prime site for Phase II metabolism.

Experimental Protocols

A. In Silico Protocol: Fragment Docking

Purpose: To predict the optimal binding pose of the pyridone core within the ATP-binding pocket of c-Met (PDB: 3LQ8).

  • Ligand Preparation:

    • Generate 3D conformers of this compound.

    • Crucial Step: Force the generation of the 2-pyridone tautomer . Do not use the default aromatic hydroxypyridine form.

    • Calculate partial charges using Gasteiger method.

  • Receptor Grid Generation:

    • Center grid box on the hinge region residues (e.g., Pro1158, Met1160 for c-Met).

    • Box size: 20 x 20 x 20 Å (focused docking).

  • Docking (AutoDock Vina / Glide):

    • Run rigid receptor docking.

    • Success Metric: Look for a hydrogen bond between the pyridone NH and the backbone carbonyl of the hinge residue.

B. In Vitro Protocol: HTRF Kinase Assay

Purpose: To quantify the inhibitory potential of the scaffold and its derivatives. Citation: This protocol is adapted from standard kinase profiling workflows described in WO2021062245A1.

  • Reagents:

    • Kinase: Recombinant c-Met (human).

    • Substrate: Biotinylated poly-GT peptide.

    • Detection: HTRF® KinEASE™ kit (Cisbio).

    • Compound: this compound (dissolved in 100% DMSO).

  • Workflow:

    • Step 1: Dispense 10 µL of compound (serial dilution) into a 384-well low-volume white plate.

    • Step 2: Add 5 µL of enzyme/substrate mix. Incubate for 5 mins to allow "pre-binding".

    • Step 3: Initiate reaction with 5 µL of ATP (at Km concentration).

    • Step 4: Incubate for 60 mins at Room Temperature.

    • Step 5: Stop reaction with detection buffer (containing Eu-cryptate antibody and XL665 acceptor).

  • Data Analysis:

    • Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ratio 665nm/620nm).

    • Calculate IC50 using a 4-parameter logistic fit.

    • Expected Result for Scaffold: Minimal inhibition at 10 µM.

    • Expected Result for Final Drug: >90% inhibition at 100 nM.

Alternatives Analysis

When selecting a starting material or reference standard, consider these alternatives based on your specific research goal.

AlternativeStructureComparison to this compoundRecommended Use Case
4-Hydroxynicotinic Acid Missing 2,6-methyl groupsLower Lipophilicity. The methyl groups in the subject compound provide essential hydrophobic contacts in the kinase pocket (gatekeeper interaction).Negative control in binding assays; bacterial metabolite studies.
Cabozantinib (Intermediate) Fully functionalized kinase inhibitorHigh Potency. Contains the pyridone core but linked to a fluoro-phenyl moiety.Positive control for kinase inhibition assays.
2,6-Dimethylpyridine Missing carboxyl & hydroxyl groupsHigh Volatility/Toxicity. Lacks the H-bond donor/acceptor capability of the pyridone.Environmental degradation studies (pollutant analysis).

Synthesis & Optimization Pathway

The true value of this compound lies in its role as a precursor. The diagram below illustrates its transformation from an inactive scaffold to a potent Type II kinase inhibitor.

Synthesispath cluster_legend Legend Scaffold This compound (In Silico Hit / In Vitro Weak) Step1 Step 1: Chlorination/Activation (POCl3) Scaffold->Step1 Intermediate Reactive Intermediate (4-Chloro derivative) Step1->Intermediate Step2 Step 2: Coupling with Amine (Introduction of Hydrophobic Tail) Intermediate->Step2 Drug Final Kinase Inhibitor (e.g., c-Met Inhibitor) IC50 < 10 nM Step2->Drug key Yellow: Scaffold | Green: Active Drug

Figure 2: Synthetic evolution from the weak acid scaffold to a potent kinase inhibitor.

References

  • World Intellectual Property Organization. (2021). Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1. Link

  • World Intellectual Property Organization. (2021). Immunotherapeutic Compounds and methods of use. WO2021173591A1. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification.Link

  • Cisbio. (n.d.). HTRF® KinEASE™ Assay Principle and Protocol.Link

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxy-2,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 33259-21-1

Executive Safety Snapshot

Immediate Action Required: Before opening any container of 4-Hydroxy-2,6-dimethylnicotinic acid , verify that your engineering controls and PPE match the specifications below. This compound is a substituted pyridine derivative often used as a pharmaceutical intermediate (e.g., for cilnidipine). While it is a solid, its fine particulate nature and acidic functionality present specific respiratory and ocular risks.

Critical Parameter Specification
Physical State Solid (White to off-white powder).[1]
Primary Hazards H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant), H302 (Harmful if Swallowed).
Engineering Control Mandatory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Min. PPE Level Nitrile Gloves (0.11mm), Chemical Splash Goggles, Lab Coat, N95 Respirator (if outside hood).

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I emphasize that safety protocols are not just compliance checkboxes—they are logical responses to molecular behavior.

  • Ocular Risk (H319): This compound is an organic acid with a pyridine ring. Contact with the moisture of the eye (pH ~7.4) can cause rapid protonation changes and local acidification, leading to severe irritation or corneal opacity. Safety Glasses are insufficient for handling the powder form due to the risk of airborne particulate drift.

  • Respiratory Risk (H335): The "4-hydroxy" and carboxylic acid moieties facilitate hydrogen bonding, often resulting in a "sticky" or electrostatic powder. Inhalation triggers mucosal inflammation in the upper respiratory tract.

  • Dermal Risk (H315): While not corrosive like concentrated mineral acids, prolonged contact causes dermatitis. The lipophilic methyl groups at positions 2 and 6 enhance skin absorption relative to unsubstituted nicotinic acid.

PPE Selection Matrix

This matrix is designed to provide "Defense in Depth"—multiple layers of protection to prevent exposure.

Body Zone Recommended Equipment Technical Rationale (The "Why")
Eyes / Face Chemical Splash Goggles (Indirect Vent)Critical: Standard safety glasses allow fine dust to bypass the lens via the gap at the temple and cheek. Indirect vent goggles create a seal that prevents dust entry while allowing moisture to escape.
Hands Nitrile Gloves (Min. Thickness: 0.11 mm / 4 mil)Resistance: Nitrile offers excellent resistance to organic acids and bases. Avoid Latex (poor chemical resistance/allergy risk). Breakthrough: >480 mins for solid handling. Change immediately if dissolved in organic solvents (e.g., DMSO, Methanol).
Respiratory N95 or P95 Filtering Facepiece Context: Required only if weighing outside a fume hood (not recommended). Inside a hood, the sash provides the primary barrier. If the powder is micronized, upgrade to a P100 HEPA filter.
Body Lab Coat (High-neck / Snap closure)Coverage: Standard cotton/poly blend is acceptable. Ensure the cuffs are tucked under the glove gauntlet to prevent wrist exposure.

Operational Protocol: Handling & Weighing

This workflow integrates safety into the experimental procedure to ensure a self-validating safety system.

Step 1: Engineering Setup
  • Verify Airflow: Check the fume hood monitor. Flow should be stable between 80–100 feet per minute (fpm).

  • Static Control: this compound is prone to static charge. Place an ionizing bar or use an antistatic weighing boat to prevent powder "jumping," which disperses dust.

Step 2: Donning PPE (Sequence Matters)
  • Lab Coat: Don first. Fasten all snaps.

  • Respirator (if used): Perform a user seal check (positive/negative pressure check).

  • Goggles: Place over eyes (and respirator straps). Adjust for a tight seal.

  • Gloves: Don last. Pull cuffs over the lab coat sleeves.

Step 3: Active Handling
  • Technique: Keep all open containers at least 6 inches inside the hood sash.

  • Transfer: Use a spatula with a long handle to keep hands away from the source container.

  • Solubilization: If dissolving in DMSO or Methanol, be aware that the solution may penetrate gloves faster than the solid.

Step 4: Doffing & Decontamination
  • Wipe Down: Wipe the exterior of the reagent bottle with a damp paper towel before returning it to storage (prevents cross-contamination).

  • Glove Removal: Use the "beak" method (pinch outside of one glove, pull off inside-out) to ensure skin never touches the contaminated exterior.

  • Hand Wash: Wash hands with soap and water for 20 seconds immediately after leaving the hood.

Emergency Response & Disposal Logic

In the event of exposure, immediate action mitigates long-term damage.

Emergency Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact (Dust/Splash) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye 1. Do NOT rub eyes 2. Flush at eyewash station (15 Minutes minimum) 3. Hold eyelids open Eye->ActionEye ActionSkin 1. Remove contaminated clothing 2. Wash with soap & water (15 Minutes) 3. Seek medical if irritation persists Skin->ActionSkin ActionInhale 1. Move to fresh air 2. If breathing difficult: Oxygen 3. Seek medical attention Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 1: Decision logic for immediate response to exposure incidents.[2]

Disposal Procedures
  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic/Irritant." Do not dispose of in regular trash.

  • Liquid Waste: If dissolved, dispose of in the appropriate solvent stream (e.g., "Non-Halogenated Organic Waste").

  • Spill Cleanup:

    • Small Spill (<5g): Cover with wet paper towels to prevent dust generation. Wipe up and place in hazardous waste.

    • Large Spill: Evacuate area. Use a dustpan and brush dedicated to hazardous waste, or a HEPA vacuum. Wear N95/P100 respirator during cleanup.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound (CAS 33259-21-1).[3][4][5][6][7][8] Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound.[3][4][5][6][7][9][10] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dimethyl-4-hydroxynicotinic acid.[3][4][5][9] Retrieved from

  • Ambeed. (n.d.). Product Safety: this compound.[7] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,6-dimethylnicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2,6-dimethylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.